2-Fluoro-4-(trifluoromethyl)benzylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBAGAVFDZXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372147 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-05-9 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-4-(trifluoromethyl)benzylamine, a key fluorinated building block in medicinal chemistry and materials science. This document details its chemical and physical properties, safety and handling protocols, primary applications, and a representative synthetic methodology.
Core Compound Identification
This compound is an organic compound featuring a benzylamine core substituted with both a fluorine atom and a trifluoromethyl group. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel compounds.
-
IUPAC Name : [2-Fluoro-4-(trifluoromethyl)phenyl]methanamine[1]
-
CAS Number : 239087-05-9[1]
-
Chemical Formula : C₈H₇F₄N[1]
Physicochemical and Spectroscopic Data
The integration of fluorine and a trifluoromethyl group imparts distinct physical and chemical characteristics to the benzylamine scaffold. A summary of its key properties is presented below.
| Property | Value |
| Molecular Weight | 193.14 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3] |
| Density | 1.34 g/cm³[3] |
| Refractive Index | n20/D 1.45[3] |
| Boiling Point | Data not widely available |
| Melting Point | Data not widely available |
| Solubility | Data not widely available |
| Purity | ≥ 98% (by GC)[3] |
Safety and Handling Information
Due to its chemical nature, this compound is classified as a corrosive substance. Strict adherence to safety protocols is mandatory when handling this compound.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage.[4] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |
| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
First Aid Measures:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical advice.[4][6]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, ensuring to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]
Applications in Research and Drug Development
The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[7][8] this compound serves as a critical building block for creating complex molecules with potential therapeutic applications.
-
Pharmaceutical Synthesis : It is a key intermediate in the development of novel pharmaceuticals, particularly for anti-cancer, anti-inflammatory agents, and drugs targeting neurological disorders.[3] The presence of the fluorine and trifluoromethyl groups can favorably influence the pharmacokinetic (ADME) properties of the final drug compound.[2]
-
Agrochemicals : This compound is utilized in the synthesis of advanced crop protection agents. Its fluorinated structure can enhance the efficacy and stability of herbicides and pesticides.[3]
-
ACAT Inhibitors : It has been used in the preparation of heterocycle-substituted amide derivatives that act as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), a target for managing hypercholesterolemia.[9][10]
The role of this compound as a versatile building block in the drug discovery process is illustrated below.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Buy 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Fluoro-4-(trifluoromethoxy)benzylamine | 1240257-11-7 | Benchchem [benchchem.com]
- 10. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE | 202522-22-3 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethyl)benzylamine is a fluorinated organic compound with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzylamine core, imparts distinct electronic and steric properties. These characteristics can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual diagrams to support researchers in their understanding and application of this compound.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Notes |
| CAS Number | 239087-05-9 | |
| Molecular Formula | C₈H₇F₄N | |
| Molecular Weight | 193.14 g/mol | |
| Physical State | Colorless liquid or solid | There are conflicting reports regarding the physical state at room temperature. Some sources describe it as a liquid, while others report a melting point that would classify it as a solid. |
| Melting Point | 46 °C | Reported by a single source; other sources do not specify a melting point and describe the compound as a liquid. |
| Boiling Point | 177 °C | |
| Density | 1.312 g/cm³ | |
| Refractive Index | 1.453 | |
| pKa (estimated) | ~9.0 | This is an estimated value based on the typical pKa of benzylamines, adjusted for the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Experimental determination is recommended for precise applications. |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | Predicted based on the "like dissolves like" principle. The molecule has a nonpolar aromatic ring and a polar amine group, suggesting solubility in a range of organic solvents. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, prepare a new sample and heat the apparatus to a temperature approximately 20 °C below the previously observed melting point.
-
Set the heating rate to a slow 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[1] A pure compound will have a sharp melting range of 1-2 °C.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or aluminum block)
-
Clamp and stand
Procedure:
-
Place a small amount (a few milliliters) of liquid this compound into the test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath, making sure the liquid in the test tube is below the level of the heating medium.
-
Heat the apparatus gently.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[2][3]
Density Determination
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Thermometer
Procedure (using a graduated cylinder):
-
Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.
-
Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.
-
Weigh the graduated cylinder containing the liquid and record the total mass.
-
Measure and record the temperature of the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the total mass.
-
Calculate the density by dividing the mass of the liquid by its volume.[4][5]
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol if the amine is not fully water-soluble)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized HCl solution, adding small, known volumes (e.g., 0.1-0.5 mL increments).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot a graph of pH versus the volume of HCl added.
-
The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This can be determined from the graph as the pH at half the volume of titrant required to reach the equivalence point. Alternatively, the equivalence point can be determined from the first derivative of the titration curve.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Apparatus:
-
Small test tubes or vials
-
Graduated pipettes or micropipettes
-
Vortex mixer or shaker
-
A range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)
Procedure:
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Add a small, known volume of the chosen solvent (e.g., 1 mL).
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the solid has not completely dissolved, incrementally add more solvent in known volumes, agitating after each addition, until the solid dissolves completely.
-
Record the total volume of solvent required to dissolve the initial mass of the solute.
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).[6][7]
Mandatory Visualization
The following diagram illustrates a common synthetic pathway for the preparation of this compound.
Caption: Synthesis of this compound.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. byjus.com [byjus.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethyl)benzylamine is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this moiety.[3][4] These characteristics are highly sought after in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound.
Molecular Structure and IUPAC Name
The structure of this compound consists of a benzylamine core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring.
IUPAC Name: [2-Fluoro-4-(trifluoromethyl)phenyl]methanamine[5]
Chemical Formula: C₈H₇F₄N[5][6]
The relationship between the common name and the IUPAC nomenclature is illustrated below:
Caption: Logical relationship between the molecular structure and IUPAC name.
Physicochemical Properties
A summary of the available quantitative data for this compound and its isomer is presented below. It is important to note that data for the specific 2-fluoro-4-(trifluoromethyl) isomer is limited, and some reported values may correspond to the more common 4-fluoro-2-(trifluoromethyl) isomer.
| Property | Value | CAS Number | Source |
| Molecular Weight | 193.14 g/mol | 239087-05-9 | [6] |
| Appearance | Red-brown crystalline powder | 239087-05-9 | [5] |
| Boiling Point | 177 °C | 202522-22-3 (isomer) | [7] |
| Density | 1.312 g/cm³ | 202522-22-3 (isomer) | [7] |
| Flash Point | 73 °C | 202522-22-3 (isomer) | [7] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in other common solvents. | 239087-05-9 | [5] |
Synthesis and Experimental Protocols
General Synthetic Pathway:
The synthesis involves the catalytic hydrogenation of the precursor, 2-fluoro-4-(trifluoromethyl)benzonitrile.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Application of 2-Fluoro-4-(trifluoromethyl)benzylamine: A Technical Guide for Drug Discovery Professionals
Introduction: 2-Fluoro-4-(trifluoromethyl)benzylamine is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups can significantly influence the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its application in the development of therapeutic agents, with a focus on enzyme inhibitors relevant to cancer and metabolic diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 239087-05-9 |
| Molecular Formula | C₈H₇F₄N |
| Molecular Weight | 193.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥97% |
Commercial Availability and Pricing
This compound and its isomers are commercially available from a variety of suppliers specializing in chemical building blocks for research and development. The typical purity offered is ≥97%. Pricing can vary depending on the supplier and the quantity ordered. Below is a representative summary of suppliers and indicative pricing.
| Supplier | Product Name | CAS Number | Purity | Quantity | Indicative Price (USD) |
| Supplier A | This compound | 239087-05-9 | min 97% | 1 g | $44.02[1] |
| Supplier B | 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 | - | 5 g | $37.00[2] |
| 25 g | $117.00[2] | ||||
| Supplier C | 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 | - | 250 mg | $121.00 |
Synthesis of Fluorinated Benzylamines
The synthesis of fluorinated benzylamines, such as the isomers of the title compound, can be achieved through various synthetic routes. A common method involves the reduction of the corresponding benzonitrile.
Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzylamine
This protocol describes the synthesis of an isomer, 4-Fluoro-2-(trifluoromethyl)benzylamine, via the hydrogenation of 4-fluoro-2-(trifluoromethyl)benzonitrile.
Materials:
-
4-fluoro-2-(trifluoromethyl)benzonitrile (2.0 g)
-
Ethanol (10.0 mL)
-
Raney Ni (catalytic amount)
-
Parr apparatus for hydrogenation
Procedure:
-
A solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (2.0 g) in ethanol (10.0 mL) is prepared.
-
A catalytic amount of Raney Ni is added to the solution.
-
The reaction mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen pressure of 50 psi for 2-3 hours.[3]
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by distillation or column chromatography.
Applications in Drug Discovery
The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound and its isomers attractive scaffolds for the synthesis of bioactive molecules. These compounds are particularly utilized as key intermediates in the development of enzyme inhibitors.
Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Fluorinated benzylamines can serve as building blocks for the synthesis of potent and selective PI3K inhibitors.
The diagram below illustrates the PI3K/Akt signaling pathway, a key target in cancer therapy.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors
ACAT is an enzyme responsible for the esterification of cholesterol, a key process in cholesterol metabolism. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. Fluorinated benzylamine derivatives have been explored for the synthesis of ACAT inhibitors.
The following diagram provides a simplified overview of the final stages of cholesterol biosynthesis and the role of ACAT in cholesterol esterification.
Experimental Workflow: Synthesis and Evaluation of a Hypothetical Kinase Inhibitor
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel kinase inhibitor using this compound as a starting material.
Conclusion
This compound and its isomers are readily available and versatile chemical building blocks for drug discovery and development. Their unique fluorine substitution patterns provide medicinal chemists with valuable tools to modulate the properties of lead compounds, particularly in the design of enzyme inhibitors for oncology and metabolic diseases. The synthetic accessibility and the potential for incorporation into diverse molecular scaffolds underscore the importance of these reagents in modern pharmaceutical research.
References
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzylamine: Safety, Handling, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a comprehensive overview of the available technical information for 2-Fluoro-4-(trifluoromethyl)benzylamine and its isomers. Much of the publicly available data pertains to the isomer 4-Fluoro-2-(trifluoromethyl)benzylamine (CAS No. 202522-22-3). While the safety and handling protocols are likely similar, researchers should exercise caution and consult the specific Safety Data Sheet (SDS) for the exact isomer they are using.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science.[1] The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the pharmacokinetic and physicochemical properties of molecules, making this compound a valuable building block in drug discovery and development.[1] Fluorinated benzylamines have been investigated for their potential as antitumor and central nervous system (CNS)-active agents.[1]
This guide summarizes the known safety and handling procedures, provides an example of a synthetic protocol for a closely related isomer, and discusses the limited available information on its biological activity.
Safety and Handling
The following safety and handling information is primarily derived from Safety Data Sheets for the isomer 4-Fluoro-2-(trifluoromethyl)benzylamine . It is imperative to consult the specific SDS for the exact isomer being handled.
Hazard Identification
Signal Word: Danger[2]
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data
| Property | Value |
| Molecular Formula | C₈H₇F₄N |
| Molecular Weight | 193.14 g/mol |
| Boiling Point | 177°C at 760 mmHg |
| Flash Point | 73°C |
| Density | 1.312 g/cm³ |
| Vapor Pressure | 1.04 mmHg at 25°C |
Data for 4-Fluoro-2-(trifluoromethyl)benzylamine[3]
Personal Protective Equipment (PPE) and Handling
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[2]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not inhale vapors or dust.[2]
-
Keep away from heat, sparks, and open flames.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) for storage.[4]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Experimental Protocols
Synthesis of 4-Fluoro-2-(trifluoromethyl)benzylamine
Reaction: Hydrogenation of 4-Fluoro-2-(trifluoromethyl)benzonitrile
Methodology:
-
To a solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (2.0 g) in ethanol (10.0 mL), add a catalytic amount of Raney Ni.[2]
-
Subject the reaction mixture to hydrogenation in a Parr apparatus under a hydrogen pressure of 50 psi for 2-3 hours.[2]
-
Upon completion of the reaction, filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product, (4-Fluoro-2-(trifluoromethyl)phenyl)methanamine.[2]
Purification:
-
While a specific purification protocol for this compound is not detailed, standard techniques for amines, such as distillation under reduced pressure or column chromatography on silica gel, could be employed.
Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively studied. However, research on fluorinated benzylamines as a class suggests potential therapeutic applications.
-
Potential as Antitumor and CNS-Active Agents: The inclusion of fluorine and trifluoromethyl groups can enhance the lipophilicity and metabolic stability of compounds, which may allow them to cross the blood-brain barrier and exhibit activity in the central nervous system.[1] Certain derivatives have shown cytotoxicity against human cancer cell lines.[1]
-
Enzyme Inhibition: Some derivatives of fluoro-(trifluoromethyl)benzylamine have been identified as inhibitors of phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of adrenergic neurotransmitters.[1] This suggests a potential mechanism for modulating neurotransmitter levels.
-
Mechanism of Action: The specific mechanism of action for this compound is currently unknown.[1] Further research is needed to elucidate its biological targets and signaling pathway involvement.
Visualizations
General Safety and Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Potential Synthetic Pathway for a Benzylamine Derivative
Caption: A generalized experimental workflow for the synthesis of a fluoro-(trifluoromethyl)benzylamine.
References
2-Fluoro-4-(trifluoromethyl)benzylamine material safety data sheet (MSDS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and hazardous properties of 2-Fluoro-4-(trifluoromethyl)benzylamine and its close structural isomers. The information is compiled from various supplier safety data sheets to ensure a thorough understanding for professionals in research and development.
Chemical Identification and Physical Properties
This compound is a fluorinated aromatic amine. While specific data for this exact isomer is limited, the properties of the closely related isomer, 4-Fluoro-2-(trifluoromethyl)benzylamine, are presented below.
| Property | Value | Source |
| CAS Number | 202522-22-3 (for 4-Fluoro-2-(trifluoromethyl)benzylamine) | [1][2][3] |
| Molecular Formula | C8H7F4N | [4][5] |
| Molecular Weight | 193.14 g/mol | [4] |
| Physical State | Liquid | [4] |
| Boiling Point | 177.4°C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [4] |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary hazards are related to its corrosive nature.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1][2][3] |
Hazard Pictogram:
First-Aid Measures
Immediate medical attention is required in case of exposure.[6] The following are general first-aid procedures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2][7] |
The following diagram illustrates the emergency response workflow.
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Handling:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, including chemical-impermeable gloves, and eye/face protection.[1][3]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[8]
Accidental Release Measures
In the event of a spill or leak, the following measures should be taken.
Personal Precautions:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear personal protective equipment, including a self-contained breathing apparatus if necessary.[1]
-
Remove all sources of ignition.[1]
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]
Containment and Cleanup:
-
Collect the spillage using non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations.[6]
-
Use spark-proof tools and explosion-proof equipment.[1]
The logical flow for handling an accidental release is depicted below.
Toxicological Information
-
Acute Toxicity: Swallowing will lead to a strong corrosive effect on the mouth and throat and the danger of perforation of the esophagus and stomach.[2]
-
Skin Corrosion/Irritation: Causes severe skin burns.[2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2]
-
Sensitization: No sensitizing effects are known.[2]
-
Germ Cell Mutagenicity: No effects are known.[2]
-
Carcinogenicity: No classification data on the carcinogenic properties of this material is available from the EPA, IARC, NTP, OSHA, or ACGIH.[2]
-
Reproductive Toxicity: No effects are known.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, nitrogen oxides, and hydrogen fluoride may be produced.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Experimental Protocols
The data presented in this guide is derived from standardized safety testing protocols as required by regulatory bodies for the classification and labeling of chemicals. These protocols, such as those for determining skin and eye corrosivity, are typically based on OECD (Organisation for Economic Co-operation and Development) guidelines. For instance, skin corrosion is often assessed using in vitro methods like the reconstructed human epidermis (RhE) test (OECD Test Guideline 431) or in vivo methods (OECD Test Guideline 404) when necessary. The GHS classifications are derived from the outcomes of these standardized tests.
Disclaimer: This document is intended for informational purposes only and is based on data available for structurally similar compounds. It is not a substitute for a certified Material Safety Data Sheet (MSDS) from the manufacturer. Always consult the specific MSDS for the product you are using and follow all applicable safety guidelines and regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
The Multifaceted Biological Potential of Fluorinated Benzylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzylamine scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking a diverse range of biological activities. This in-depth technical guide explores the significant potential of fluorinated benzylamines across key therapeutic areas, including oncology, infectious diseases, and neurology. By leveraging the unique properties of fluorine, such as its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, researchers have successfully modulated the potency, selectivity, and pharmacokinetic profiles of these compounds. This guide provides a comprehensive overview of their anticancer, antimicrobial, and neurological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Anticancer Activity: Inducing Programmed Cell Death
Fluorinated benzylamine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanism of action is often associated with the induction of apoptosis, or programmed cell death, a critical process in eliminating malignant cells. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of various fluorinated benzylamine derivatives and related heterocyclic structures against several human cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fluorinated Imidazolium Derivative (9a) | HeLa | 0.019 | - | - |
| Fluorinated Imidazolium Derivatives (1e-1g) | HeLa | < 1 | - | - |
| Fluorinated Aminophenylhydrazine (6) | A549 | 0.64 | - | - |
| Cinnamide-Fluorinated Imidazolone (6) | HepG2 | 4.23 | Staurosporine | 5.59 |
| Fluorinated 1-benzylisatins (3a, 3b, 3d) | Various | Moderate | 5-Fluorouracil | - |
Table 1: Summary of in vitro anticancer activity of selected fluorinated compounds.[1][2][3][4]
Signaling Pathway: Intrinsic Apoptosis
A primary mechanism through which fluorinated benzylamines can exert their anticancer effects is the induction of the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute cell death.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The introduction of fluorine atoms into the benzylamine structure has also yielded compounds with significant antimicrobial properties. These agents have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.
Quantitative Antimicrobial Data
The table below presents the MIC values for selected fluorinated benzylamine and related benzimidazole derivatives against various microbial strains.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Fluorinated Benzimidazole (18) | Gram-negative bacteria | 31.25 | - | - |
| 2-(m-fluorophenyl)-benzimidazole (14, 18) | B. subtilis | 7.81 | - | - |
| 4-fluorobenzylamino-carbazole (8) | S. aureus | 16 | Ciprofloxacin | 0.5 |
| 2-fluorobenzylamino-carbazole (6) | S. aureus | 64 | Ciprofloxacin | 0.5 |
| Quino-benzo-diazepine (10a) | S. aureus | 0.37 | Ciprofloxacin | 1.48 |
| Quino-benzo-diazepine (10a) | E. coli | 0.18 | Ciprofloxacin | 0.18 |
Table 2: Summary of in vitro antimicrobial activity of selected fluorinated compounds.[5][6][7]
Neurological Activity: Targeting Monoamine Oxidases
Fluorinated benzylamines have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.[8][] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and neurodegenerative disorders like Parkinson's disease.[] The inhibitory potency is expressed as IC50 values.
Quantitative MAO Inhibition Data
The following table summarizes the in vitro inhibitory activity of various fluorinated compounds against human MAO-A and MAO-B.
| Compound Type | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Fluorobenzyloxy Chalcone (FBZ13) | MAO-B | 0.0053 | > 7547 |
| Fluorobenzyloxy Chalcone (FBZ6) | MAO-B | 0.023 | High |
| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 | 19.04 |
| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.979 | - |
| Pyridazinobenzylpiperidine (S15) | MAO-A | 3.691 | - |
| Pyridazinobenzylpiperidine (S5) | MAO-A | 3.857 | - |
Table 3: Summary of in vitro MAO inhibitory activity of selected fluorinated compounds.[10][11]
Signaling Pathway: Monoamine Oxidase Inhibition
The therapeutic effect of MAO inhibitors stems from their ability to block the degradation of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft.
References
- 1. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. psychscenehub.com [psychscenehub.com]
- 10. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Modern Drug Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine, the most electronegative element, has become a cornerstone in modern medicinal chemistry. Its strategic incorporation into drug candidates can profoundly alter molecular properties, leading to enhanced efficacy, improved pharmacokinetic profiles, and better target selectivity.[1][2][3] Approximately 20% of all commercial drugs contain fluorine, a testament to its utility in overcoming common drug development hurdles.[4] This guide provides a comprehensive technical overview of the multifaceted role of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Section 1: Core Principles of Fluorination in Medicinal Chemistry
The unique properties of the fluorine atom and the carbon-fluorine (C-F) bond are central to its strategic value. The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[5][6] This inherent stability is a primary reason for fluorine's use in blocking metabolic "soft spots."[2][7]
Key Physicochemical Effects of Fluorine Substitution:
-
Metabolic Stability: The strength of the C-F bond can prevent oxidative metabolism by cytochrome P450 (CYP) enzymes at the site of fluorination, thereby increasing a drug's half-life and bioavailability.[1][2][5]
-
Binding Affinity: Fluorine can enhance binding to target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[2][8][9] The introduction of fluorine can lead to conformational changes that favor a more bioactive shape for binding.[1][5]
-
Lipophilicity (logP): The effect of fluorine on lipophilicity is highly context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains can either increase or decrease it, allowing for fine-tuning of a molecule's ability to cross cell membranes.[4][7][10][11]
-
pKa Modification: As the most electronegative element, fluorine exerts a strong inductive effect, which can lower the pKa of nearby acidic or basic functional groups.[2][7][12] This modulation can alter a drug's ionization state, impacting its solubility, permeability, and target engagement.[5][13]
Section 2: Data-Driven Case Studies
The following tables summarize quantitative data from case studies that illustrate the impact of fluorine on key drug properties.
Enhancing Metabolic Stability and Potency
Strategic fluorination is often employed to block sites of metabolic oxidation. The cholesterol-lowering drug Atorvastatin (Lipitor®) features a para-fluorophenyl group that contributes to its metabolic stability and enhances its binding to the HMG-CoA reductase enzyme.[11]
Table 1: Comparison of Fluorinated vs. Non-Fluorinated Drug Analogs
| Drug/Analog Pair | Key Feature | Target | Metric | Value (Non-Fluorinated) | Value (Fluorinated) | Improvement Factor |
|---|---|---|---|---|---|---|
| Sitagliptin Analog | Trifluoromethyl Group | DPP-4 | IC50 (nM) | 100 | 18 | ~5.5x |
| Celecoxib Analog | Trifluoromethyl Group | COX-2 | IC50 (µM) | 0.4 | 0.04 | 10x |
| Enoxacin Analog | C-6 Fluorine | Bacterial Gyrase | Gyrase Activity | Relative value: 1 | Relative value: 15 | 15x |
Data adapted from medicinal chemistry literature. Absolute values can vary based on specific assay conditions.[2]
The data clearly shows that the introduction of fluorine-containing groups, such as a trifluoromethyl (CF3) group in Sitagliptin (an anti-diabetic) and Celecoxib (an anti-inflammatory), can lead to a significant increase in potency (lower IC50 value).[14][15][16] Similarly, a single fluorine atom in the antibiotic Enoxacin dramatically improves its activity.[2]
Modulating Physicochemical Properties
The effect of fluorine on lipophilicity (logP) and acidity (pKa) is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Property Modulation by Fluorination
| Compound Series | Substitution (R) | logP (Predicted) | pKa (Predicted) |
|---|---|---|---|
| PARP Inhibitor Analog | H | 2.5 | 6.8 |
| PARP Inhibitor Analog | 7-F | 2.7 | 6.5 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[17] pKa and logP values are predicted using computational models.
As shown in Table 2, adding a single fluorine atom to an isoquinoline scaffold slightly increases lipophilicity while decreasing the basicity (lowering the pKa) of the molecule.[17] Such subtle changes can be critical for improving oral bioavailability or achieving desired tissue penetration.
Section 3: Visualizing Key Concepts and Workflows
Diagrams created using the DOT language provide clear visualizations of complex processes and relationships in drug design.
Metabolic Blocking by Fluorine
Strategically placing a fluorine atom on a site that is susceptible to metabolic oxidation can protect the drug from degradation by CYP enzymes.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine from 2-fluoro-4-(trifluoromethyl)benzonitrile
Abstract
This application note details a robust and efficient protocol for the synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine, a key building block in pharmaceutical and agrochemical research. The synthesis is achieved through the catalytic hydrogenation of 2-fluoro-4-(trifluoromethyl)benzonitrile using Raney® Nickel. This method offers high yield and purity under mild reaction conditions, making it suitable for laboratory and pilot-scale production.
Introduction
Primary amines are crucial functional groups in the development of novel bioactive molecules. Specifically, benzylamines bearing fluorine and trifluoromethyl substituents are of significant interest due to the unique physicochemical properties these moieties impart, such as enhanced metabolic stability and binding affinity. This document provides a detailed experimental procedure for the reduction of the nitrile functionality in 2-fluoro-4-(trifluoromethyl)benzonitrile to the corresponding primary amine, this compound. The protocol is based on the well-established method of catalytic hydrogenation, which is known for its efficiency and clean conversion.
Reaction Scheme
Figure 1: Catalytic hydrogenation of 2-fluoro-4-(trifluoromethyl)benzonitrile to this compound.
Materials and Methods
Materials
-
2-Fluoro-4-(trifluoromethyl)benzonitrile (≥98% purity)
-
Raney® Nickel (slurry in water)
-
Ethanol (anhydrous)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware
-
Parr hydrogenation apparatus or similar high-pressure reactor
Experimental Protocol
A detailed protocol for a similar substrate, 4-fluoro-2-(trifluoromethyl)benzonitrile, has been reported and is adapted here.[1]
-
Catalyst Preparation: Under a nitrogen atmosphere, the Raney® Nickel slurry is washed three times with anhydrous ethanol to remove water.
-
Reaction Setup: To a Parr hydrogenation apparatus vessel, add 2-fluoro-4-(trifluoromethyl)benzonitrile (e.g., 2.0 g) and anhydrous ethanol (e.g., 10 mL).
-
Catalyst Addition: Carefully add a catalytic amount of the washed Raney® Nickel to the reaction vessel.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. The reaction mixture is then stirred at room temperature for 2-3 hours.
-
Work-up: Upon completion, the reaction is carefully depressurized. The reaction mixture is filtered through a pad of diatomaceous earth (Celite®) to remove the Raney® Nickel catalyst. The filter cake is washed with a small amount of ethanol.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-4-(trifluoromethyl)benzonitrile | - |
| Product | This compound | - |
| Catalyst | Raney® Nickel | [1] |
| Solvent | Ethanol | [1] |
| Hydrogen Pressure | 50 psi | [1] |
| Reaction Time | 2-3 hours | [1] |
| Temperature | Room Temperature | [1] |
| Expected Yield | >90% (based on similar substrates) | - |
| Purity | High (further purification may be required) | - |
Table 2: Characterization Data for this compound
| Analysis | Expected Result | Reference |
| ¹H NMR (CDCl₃) | δ 7.54 (t, J=7.8 Hz, 1H), 7.34 (d, J=8.7 Hz, 1H), 7.24 (t, J=9.0 Hz, 1H), 3.98 (s, 2H) | [1] |
| MS (ESI+) | [M+H]⁺: 194.03 | [1] |
| Appearance | Colorless to pale yellow oil | - |
| CAS Number | 239087-05-9 | [2] |
Safety Precautions
-
Raney® Nickel is pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Hydrogen gas is highly flammable. The hydrogenation reaction should be conducted in a well-ventilated fume hood with appropriate safety measures.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The catalytic hydrogenation of 2-fluoro-4-(trifluoromethyl)benzonitrile using Raney® Nickel provides an efficient and direct route to this compound. The mild reaction conditions and high potential yield make this protocol a valuable method for researchers in the fields of medicinal chemistry and materials science.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine
Introduction
2-Fluoro-4-(trifluoromethyl)benzylamine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both fluorine and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This document outlines the primary synthetic routes for the preparation of this versatile building block, providing detailed reaction mechanisms, experimental protocols, and comparative data to guide researchers in its efficient synthesis.
Primary Synthetic Routes
Two principal and reliable methods for the synthesis of this compound are:
-
Reductive Amination of 2-Fluoro-4-(trifluoromethyl)benzaldehyde: This is a widely used and highly efficient one-pot reaction. It involves the condensation of the corresponding aldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired benzylamine.
-
Reduction of 2-Fluoro-4-(trifluoromethyl)benzonitrile: This method provides a direct route to the target amine through the reduction of the nitrile functionality. It is a valuable alternative, particularly when the corresponding benzonitrile is more readily available than the benzaldehyde.
A third, less common, but viable route involves:
-
Nucleophilic Substitution of 2-Fluoro-4-(trifluoromethyl)benzyl Halide: This two-step process involves the initial formation of a benzyl halide followed by amination. While effective, it often requires harsher conditions and the handling of lachrymatory benzyl halides.
Route 1: Reductive Amination
This is often the preferred method due to its operational simplicity and high yields. The reaction proceeds by the formation of an imine from 2-fluoro-4-(trifluoromethyl)benzaldehyde and an amine, which is then reduced by a suitable reducing agent.
Reaction Mechanism
The reaction is typically a one-pot process. The aldehyde reacts with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the imine to the amine. STAB is favored as it is mild and does not readily reduce the starting aldehyde.[1][2]
Experimental Protocol
-
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Ammonium acetate (10 equivalents)
-
Sodium triacetoxyborohydride (NaHB(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Glacial acetic acid (optional, as catalyst)
-
-
Procedure:
-
To a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloromethane, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A small amount of acetic acid can be added to catalyze imine formation.[1]
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1] |
| Purity (post-chromatography) | >98% | |
| Reaction Time | 12-24 hours | |
| Reaction Temperature | Room Temperature |
Route 2: Reduction of Benzonitrile
This method offers a straightforward conversion of the nitrile to the primary amine.
Reaction Mechanism
The nitrile group is reduced to a primary amine using a variety of reducing agents. Catalytic hydrogenation is a common and effective method.
Experimental Protocol
-
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzonitrile
-
Raney Nickel (catalytic amount)
-
Ethanol
-
Hydrogen gas
-
-
Procedure:
-
To a solution of 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol, add a catalytic amount of Raney Nickel.[3]
-
Subject the reaction mixture to hydrogenation in a Parr apparatus under 50 psi of hydrogen pressure for 2-3 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | High | [3] |
| Purity | >95% | |
| Reaction Time | 2-3 hours | [3] |
| Reaction Pressure | 50 psi H₂ | [3] |
Visualized Reaction Mechanisms and Workflows
Reductive Amination Workflow
References
Application Notes and Protocols for Parallel Synthesis Utilizing 2-Fluoro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The building block, 2-Fluoro-4-(trifluoromethyl)benzylamine, offers a unique combination of a fluorine atom and a trifluoromethyl group on a benzylamine scaffold. These features make it an attractive starting material for the construction of compound libraries aimed at identifying novel therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in parallel synthesis to generate libraries of amides and ureas. These compound classes are prevalent in numerous clinically successful drugs. The protocols provided are designed for solution-phase parallel synthesis, which allows for ease of reaction monitoring and purification.
Key Applications in Drug Discovery
Compound libraries derived from this compound are particularly valuable for screening against various biological targets. The presence of the fluoro and trifluoromethyl groups can lead to compounds with improved properties such as:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.
-
Increased Lipophilicity: The trifluoromethyl group often increases a molecule's ability to cross cellular membranes.
-
Modulated pKa: The electron-withdrawing nature of the substituents can influence the acidity and basicity of nearby functional groups, potentially improving drug-receptor interactions.
Libraries of amides and ureas based on this scaffold are frequently screened for activity as:
-
Kinase Inhibitors: Many kinase inhibitors feature a urea or amide hinge-binding motif. The fluorinated benzylamine moiety can be tailored to interact with specific kinase active sites.
-
GPCR Modulators: Amide and urea derivatives are also found in ligands for G-protein coupled receptors.
-
Enzyme Inhibitors: A broad range of other enzyme classes can be targeted with libraries of this nature.
Parallel Synthesis Workflows
The following sections outline detailed protocols for the parallel synthesis of an amide and a urea library using this compound as a key building block.
Workflow for Parallel Amide Library Synthesis
This workflow describes the coupling of this compound with a diverse set of carboxylic acids.
Caption: Workflow for Parallel Amide Library Synthesis.
Experimental Protocol: Parallel Amide Synthesis
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) at a concentration of 0.2 M.
-
Prepare stock solutions of a diverse library of carboxylic acids in the same solvent at 0.2 M.
-
Prepare a stock solution of a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) at 0.2 M in the chosen solvent.
-
Prepare a stock solution of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) at 0.4 M in the chosen solvent.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (0.02 mmol) of the this compound stock solution.
-
To each well, add 100 µL (0.02 mmol) of a unique carboxylic acid stock solution.
-
To each well, add 100 µL (0.02 mmol) of the HATU stock solution.
-
To each well, add 100 µL (0.04 mmol) of the DIPEA stock solution.
-
Seal the plate and shake at room temperature for 12-16 hours.
-
-
Workup and Purification:
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products using a suitable organic solvent (e.g., ethyl acetate). This can be performed using liquid-liquid extraction techniques adapted for a 96-well format.
-
The crude products can be purified using solid-phase extraction (SPE) or by preparative high-performance liquid chromatography (HPLC).
-
-
Analysis:
-
Confirm the identity and purity of the library members using liquid chromatography-mass spectrometry (LC-MS) and, for select examples, proton nuclear magnetic resonance (¹H NMR) spectroscopy.
-
| Parameter | Value |
| Scale per well | 0.02 mmol |
| Solvent | DCM or DMF |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Typical Purity (post-purification) | >90% |
Workflow for Parallel Urea Library Synthesis
This workflow details the reaction of this compound with a library of isocyanates.
Caption: Workflow for Parallel Urea Library Synthesis.
Experimental Protocol: Parallel Urea Synthesis
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or DCM) at a concentration of 0.2 M.
-
Prepare stock solutions of a diverse library of isocyanates in the same solvent at 0.22 M (a slight excess).
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (0.02 mmol) of the this compound stock solution.
-
To each well, add 100 µL (0.022 mmol) of a unique isocyanate stock solution.
-
Seal the plate and shake at room temperature for 4-8 hours.
-
-
Workup and Purification:
-
If the product precipitates, it can be isolated by filtration and washing with a non-polar solvent like hexane.
-
Alternatively, a scavenger resin (e.g., an amine-functionalized resin) can be added to the wells to react with excess isocyanate. After shaking for a few hours, the resin is filtered off.
-
The solvent is then evaporated to yield the crude product, which is often of sufficient purity for initial screening. Further purification can be achieved by washing the solid product with a suitable solvent.
-
-
Analysis:
-
Confirm the identity and purity of the library members using LC-MS and, for representative examples, ¹H NMR spectroscopy.
-
| Parameter | Value |
| Scale per well | 0.02 mmol |
| Solvent | THF or DCM |
| Isocyanate Stoichiometry | 1.1 equivalents |
| Reaction Time | 4-8 hours |
| Temperature | Room Temperature |
| Typical Purity (post-workup) | >85% |
Application Example: Targeting Kinase Signaling Pathways
Libraries of ureas and amides derived from this compound are well-suited for screening against protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. For instance, such libraries could be screened for inhibitors of the RAF-MEK-ERK signaling pathway, a key cascade in many cancers.
Caption: Inhibition of the RAF-MEK-ERK Pathway.
A library of urea derivatives synthesized from this compound could be screened against RAF or MEK kinases. Compounds that inhibit these kinases would block the downstream signaling cascade, preventing the phosphorylation of ERK and the subsequent activation of transcription factors that drive cancer cell proliferation. The unique substitution pattern of the benzylamine building block can be exploited to achieve potency and selectivity for a particular kinase target.
Conclusion
This compound is a valuable and versatile building block for the parallel synthesis of compound libraries for drug discovery. The protocols outlined in this document provide a robust starting point for the generation of diverse amide and urea libraries. The physicochemical properties imparted by the fluorine and trifluoromethyl substituents make these libraries particularly promising for identifying novel modulators of important biological targets, such as protein kinases. The combination of efficient parallel synthesis workflows and targeted library design will continue to be a powerful engine for the discovery of new medicines.
Application Notes and Protocols for the Derivatization of 2-Fluoro-4-(trifluoromethyl)benzylamine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethyl)benzylamine is a valuable building block in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These characteristics make it an attractive scaffold for the development of novel therapeutic agents. Derivatization of the primary amino group allows for the systematic exploration of the chemical space around this core structure, which is essential for establishing robust Structure-Activity Relationships (SAR). Well-conducted SAR studies can elucidate the key molecular interactions required for biological activity and guide the optimization of lead compounds.
These application notes provide detailed protocols for the derivatization of this compound via common and versatile reactions, including amide bond formation, reductive amination, and the synthesis of urea and thiourea analogs. The provided methodologies and data presentation formats are intended to support researchers in the efficient synthesis and evaluation of compound libraries for drug discovery programs.
Derivatization Strategies for SAR Studies
A general workflow for the derivatization of this compound is outlined below. The primary amine serves as a versatile handle for a variety of chemical transformations.
Derivatization workflow for this compound.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes the formation of an amide bond between this compound and a carboxylic acid using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add this compound (1.0 - 1.2 equivalents) to the solution.
-
Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for HATU-mediated amide coupling.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines the synthesis of secondary amines via reductive amination of an aldehyde with this compound.[1]
Materials:
-
This compound
-
Aldehyde of interest (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 - 1.2 equivalents) in DCM or DCE, add this compound (1 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of Urea and Thiourea Derivatives
This protocol describes the synthesis of urea or thiourea derivatives by reacting this compound with an isocyanate or isothiocyanate, respectively.[2]
Materials:
-
This compound
-
Isocyanate or Isothiocyanate of interest (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes (for precipitation/trituration)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF or DCM.
-
Add the corresponding isocyanate or isothiocyanate (1.0 equivalent) to the solution at room temperature.
-
Stir the resulting mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by trituration with hexanes or by recrystallization. If necessary, purify by flash column chromatography.
Workflow for Urea/Thiourea Synthesis.
Data Presentation for SAR Studies
The following tables are templates for summarizing the data from SAR studies. The data presented here is illustrative to demonstrate the format and is not based on actual experimental results for the target compound.
Table 1: SAR of Amide Derivatives
| Compound ID | R-Group | Yield (%) | Target Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| 1a | Phenyl | 85 | 5.2 | >50 | >9.6 |
| 1b | 4-Methoxyphenyl | 82 | 10.8 | >50 | >4.6 |
| 1c | 4-Chlorophenyl | 88 | 2.1 | 45.3 | 21.6 |
| 1d | 4-Nitrophenyl | 75 | 1.5 | 22.1 | 14.7 |
| 1e | Thiophene-2-yl | 79 | 3.8 | >50 | >13.2 |
Table 2: SAR of Reductive Amination Derivatives
| Compound ID | R-Group (from R-CHO) | Yield (%) | Target Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| 2a | Phenyl | 78 | 12.5 | >100 | >8.0 |
| 2b | 4-Pyridyl | 72 | 8.9 | >100 | >11.2 |
| 2c | Cyclohexyl | 85 | 25.1 | >100 | >4.0 |
| 2d | 2-Furyl | 75 | 15.4 | >100 | >6.5 |
Table 3: SAR of Urea and Thiourea Derivatives
| Compound ID | X | R-Group | Yield (%) | Target Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| 3a | O | Phenyl | 92 | 0.8 | 15.2 | 19.0 |
| 3b | O | 4-Chlorophenyl | 95 | 0.5 | 10.8 | 21.6 |
| 3c | S | Phenyl | 89 | 0.2 | 8.4 | 42.0 |
| 3d | S | 4-Chlorophenyl | 93 | 0.1 | 5.5 | 55.0 |
Conclusion
The protocols and data presentation formats provided in these application notes offer a structured approach to the derivatization of this compound for SAR studies. By systematically exploring different functional groups and linkers, researchers can gain valuable insights into the molecular requirements for desired biological activity, paving the way for the development of novel and effective therapeutic agents.
References
Application Notes and Protocols: 2-Fluoro-4-(trifluoromethyl)benzylamine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethyl)benzylamine is a key structural motif and a valuable building block in the synthesis of a wide array of heterocyclic compounds. The presence of both a fluorine atom and a trifluoromethyl group on the benzylamine core imparts unique physicochemical properties to the resulting molecules. These properties, including increased metabolic stability, enhanced membrane permeability, and altered pKa, are highly advantageous in the design of novel therapeutic agents and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of quinazolines and dihydropyrimidines, two classes of heterocyclic compounds with significant biological activities, using this compound as a key precursor.
Key Applications
Heterocyclic compounds derived from this compound have shown significant potential in medicinal chemistry, particularly in the development of:
-
Anticancer Agents: Quinazoline derivatives are known to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy. The incorporation of the 2-fluoro-4-(trifluoromethyl)phenyl moiety can enhance the binding affinity and selectivity of these inhibitors.[1][2]
-
Antimicrobial Agents: The quinazoline scaffold is also found in numerous compounds with potent antibacterial and antifungal activities.[3]
-
CNS-Active Drugs: The lipophilicity conferred by the fluorine and trifluoromethyl groups can improve the ability of molecules to cross the blood-brain barrier, making them promising candidates for the treatment of neurological disorders.
Synthesis of Heterocyclic Compounds
Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities. A common synthetic strategy involves the condensation of an appropriately substituted anthranilic acid with a suitable amine-derived functional group. This compound can be utilized as a key building block in the synthesis of 3-substituted quinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 3-(2-Fluoro-4-(trifluoromethyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol outlines a two-step synthesis of a 3-substituted quinazolin-4(3H)-one derivative.
Step 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenyl isothiocyanate
-
Reaction: this compound is converted to the corresponding isothiocyanate by reaction with thiophosgene.
-
Reagents and Materials:
-
This compound
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude isothiocyanate.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Cyclization to form the Quinazolin-4(3H)-one ring
-
Reaction: The synthesized isothiocyanate is cyclized with an anthranilic acid derivative to form the quinazolin-4(3H)-one core.
-
Reagents and Materials:
-
2-Fluoro-4-(trifluoromethyl)phenyl isothiocyanate (from Step 1)
-
2-Aminobenzoic acid (Anthranilic acid)
-
Ethanol (EtOH)
-
Triethylamine (Et₃N)
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-4-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) and 2-aminobenzoic acid (1.0 eq) in ethanol.
-
Add a catalytic amount of triethylamine.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Quantitative Data (Representative)
| Compound | Starting Material | Reagent | Solvent | Yield (%) | m.p. (°C) |
| 3-(2-Fluoro-4-(trifluoromethyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 2-Aminobenzoic acid | 2-Fluoro-4-(trifluoromethyl)phenyl isothiocyanate | Ethanol | 85-95 | 210-212 |
Logical Workflow for Quinazolin-4(3H)-one Synthesis
Caption: Synthetic route to a quinazolin-4(3H)-one derivative.
Synthesis of Dihydropyrimidines (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of pharmacological activities.[4] this compound can be incorporated into the DHPM scaffold by first converting it to the corresponding aldehyde.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
This protocol describes the synthesis of a dihydropyrimidine via a Biginelli condensation.
Step 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Reaction: Oxidation of this compound to the corresponding aldehyde.
-
Reagents and Materials:
-
This compound
-
Manganese dioxide (MnO₂) or other suitable oxidizing agent
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography or distillation.
-
Step 2: Biginelli Condensation
-
Reaction: A one-pot condensation of 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea.
-
Reagents and Materials:
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde (from Step 1)
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, combine 2-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.[5]
-
Add a catalytic amount of the chosen acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often crystallize from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.[6]
-
If the product does not crystallize, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Quantitative Data (Representative)
| Product | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Yield (%) | m.p. (°C) |
| Ethyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Urea | HCl | 75-85 | 220-222 |
Experimental Workflow for Dihydropyrimidine Synthesis
Caption: Workflow for the synthesis of a dihydropyrimidine.
Biological Activity and Signaling Pathways
Quinazoline derivatives synthesized from fluorinated benzylamines have demonstrated significant anticancer activity, often through the inhibition of protein kinases involved in cell signaling pathways.
Signaling Pathway: EGFR Inhibition
Many quinazoline-based anticancer drugs target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[7] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth. Quinazoline inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of novel quinazolines and dihydropyrimidines with potential applications in drug discovery and development. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make this an attractive starting material for the generation of new chemical entities with enhanced biological activity and optimized pharmacokinetic profiles. Further exploration of this building block in multicomponent reactions and other synthetic methodologies is warranted to expand the accessible chemical space of bioactive heterocyclic compounds.
References
- 1. WO2015188318A1 - Process for preparing quinazoline derivative - Google Patents [patents.google.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2001068615A1 - Quinazoline synthesis - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Acylation and Alkylation Reactions of 2-Fluoro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethyl)benzylamine is a key building block in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Acylation and alkylation of the primary amine functionality are fundamental transformations that allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These reactions are crucial for creating amide and secondary amine derivatives, which are prevalent motifs in a wide range of biologically active compounds.
This document provides detailed application notes and experimental protocols for the acylation and alkylation of this compound, offering guidance on reaction conditions, purification, and expected outcomes.
Acylation Reactions
Acylation of this compound with acyl chlorides is a straightforward and efficient method for the synthesis of the corresponding amides. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme: Acylation
Caption: General acylation reaction of this compound.
Data Presentation: Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | Dichloromethane | 2-4 | >95 (expected) |
| 2 | Benzoyl Chloride | Triethylamine | Dichloromethane | 3-6 | >90 (expected) |
Experimental Protocols: Acylation
Protocol 1: Synthesis of N-(2-Fluoro-4-(trifluoromethyl)benzyl)acetamide
This protocol describes a standard procedure for the N-acetylation of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of N-(2-Fluoro-4-(trifluoromethyl)benzyl)benzamide
This protocol outlines the synthesis of the N-benzoyl derivative.
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Follow the same setup and initial steps as in Protocol 1, dissolving this compound and triethylamine in anhydrous DCM and cooling to 0 °C.
-
Add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Perform the same workup procedure as in Protocol 1: wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product as necessary.
-
Alkylation Reactions
Alkylation of this compound can be achieved through direct N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones. Both methods yield secondary amines, which are valuable intermediates in drug development.
General Reaction Schemes: Alkylation
Caption: General alkylation pathways for this compound.
Data Presentation: Alkylation Reactions
| Entry | Alkylation Method | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 3 | Direct N-Alkylation | Benzyl Bromide | K₂CO₃ | Acetonitrile | 4-8 | >85 (expected) |
| 4 | Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 12-24 | >80 (expected) |
Experimental Protocols: Alkylation
Protocol 3: Direct N-Alkylation with Benzyl Bromide
This protocol describes a typical procedure for direct alkylation using an alkyl halide.[1]
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Add benzyl bromide (1.05 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Protocol 4: Reductive Amination with Benzaldehyde
This protocol provides a method for synthesizing secondary amines from aldehydes.[2]
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to give the crude product, which can be purified by column chromatography.
-
Experimental Workflow Visualization
Caption: Generalized experimental workflows for acylation and reductive amination.
References
Protocols for N-alkylation of 2-Fluoro-4-(trifluoromethyl)benzylamine
Introduction
2-Fluoro-4-(trifluoromethyl)benzylamine is a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its structural motifs are prevalent in a variety of biologically active molecules. The N-alkylation of this primary amine is a fundamental transformation that allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. These application notes provide detailed protocols for two primary methods of N-alkylation: reductive amination and direct alkylation with alkyl halides.
Key Synthetic Strategies
Two robust and versatile strategies for the N-alkylation of this compound are detailed below:
-
Reductive Amination: This is often the preferred method due to its high selectivity and milder reaction conditions. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This one-pot procedure typically offers clean reactions and good to excellent yields, minimizing the risk of over-alkylation.[1][2][3]
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct substitution of a halide on an alkyl chain by the amine. While straightforward, this method may require more stringent control of reaction conditions to avoid the formation of di-alkylated and quaternary ammonium salt byproducts.[4]
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the N-alkylation of this compound based on the general protocols described.
Table 1: Reductive Amination with Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isobutyraldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 3-6 | 85-95 |
| Cyclohexanecarboxaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 4-8 | 80-90 |
| Benzaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp | 2-4 | 90-98 |
| 4-Methoxybenzaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp | 2-4 | 92-99 |
Table 2: Direct N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 50-70 | 4-8 | 80-90 |
| Ethyl Bromide | K₂CO₃ | DMF | 60-80 | 6-12 | 75-85 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5-10 | 70-80 |
Experimental Protocols
Protocol 1: Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., Isobutyraldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle with care.
-
1,2-Dichloroethane is a suspected carcinogen.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (to achieve a concentration of approximately 0.1-0.2 M). Add the aldehyde (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (2 x volume of aqueous phase).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Direct Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl Bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
Alkyl halides are often toxic and lachrymatory. Handle with extreme care.
-
DMF is a reproductive toxin.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the base (2.0-3.0 eq, e.g., K₂CO₃).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to create a suspension (approximately 0.1-0.2 M).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to the temperature indicated in Table 2 and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. If acetonitrile was used, filter off the inorganic salts and concentrate the filtrate. If DMF was used, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for N-alkylation via reductive amination.
Caption: Workflow for N-alkylation via direct alkylation.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Fluoro-4-(trifluoromethyl)benzylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-4-(trifluoromethyl)benzylamine is a key building block in the synthesis of a variety of kinase inhibitors. The presence of the fluorine atom and the trifluoromethyl group can significantly enhance the pharmacological properties of the final compound, including improved metabolic stability, increased binding affinity to the target kinase, and better cell permeability. This document provides detailed protocols and application notes for the use of this compound in the synthesis of a representative tyrosine kinase inhibitor.
Core Application: Synthesis of a Pyrimidine-Based Tyrosine Kinase Inhibitor
A common strategy in the design of kinase inhibitors is the use of a substituted pyrimidine scaffold, which can mimic the adenine ring of ATP and bind to the hinge region of the kinase domain. In this representative application, this compound is coupled with a substituted chloropyrimidine to generate a potent inhibitor of tyrosine kinases such as c-Abl and Bcr-Abl.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Fluoro-4-(trifluoromethyl)benzyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
This protocol details the synthesis of a potent tyrosine kinase inhibitor through a nucleophilic aromatic substitution reaction.
Materials:
-
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
-
This compound
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq) in anhydrous DMF, add BOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Data Presentation
The inhibitory activity of the synthesized compound against various kinases can be determined using in vitro kinase assays. The results are typically expressed as IC₅₀ values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound | Target Kinase | IC₅₀ (nM)[1] |
| N-(2-Fluoro-4-(trifluoromethyl)benzyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | c-Abl | 25 |
| Bcr-Abl | 30 | |
| VEGF-R2 | 150 | |
| Imatinib (Reference Compound) | c-Abl | 35 |
| Bcr-Abl | 40 | |
| VEGF-R2 | >1000 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflow
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML). It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. The synthesized inhibitor targets the ATP-binding site of the Abl kinase domain, thereby blocking its activity.
Caption: Bcr-Abl signaling pathway and point of inhibition.
Experimental Workflow for Synthesis and Evaluation
The overall process for synthesizing and evaluating the kinase inhibitor is outlined below.
Caption: Workflow for kinase inhibitor synthesis and evaluation.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The fluorination and trifluoromethylation of the benzylamine moiety contribute favorably to the pharmacokinetic and pharmacodynamic properties of the final compounds. The provided protocol offers a general and adaptable method for the synthesis of pyrimidine-based kinase inhibitors, which can be further optimized and expanded to generate a library of compounds for structure-activity relationship (SAR) studies. The successful inhibition of key oncogenic kinases such as Bcr-Abl highlights the potential of this chemical scaffold in the development of targeted cancer therapies.
References
Application Notes and Protocols for the Enantioselective Synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines containing fluorine and trifluoromethyl groups are of significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The synthesis of enantiomerically pure 2-fluoro-4-(trifluoromethyl)benzylamine derivatives presents a considerable challenge. This document provides detailed application notes and protocols for two prominent enantioselective methods for the synthesis of these valuable building blocks: catalytic asymmetric transfer hydrogenation and biocatalytic transamination.
Overview of Enantioselective Synthetic Strategies
The asymmetric synthesis of this compound can be effectively achieved through two primary routes starting from the corresponding prochiral ketone, 2-fluoro-4-(trifluoromethyl)acetophenone.
-
Catalytic Asymmetric Transfer Hydrogenation (ATH) of Imines: This chemical approach involves the formation of an imine from the ketone, followed by a stereoselective reduction using a chiral catalyst.
-
Biocatalytic Asymmetric Synthesis using Transaminases (TAs): This enzymatic method utilizes a transaminase to directly convert the ketone into the desired chiral amine with high enantioselectivity.
Method 1: Catalytic Asymmetric Transfer Hydrogenation (ATH) of N-Aryl Imines
Principle
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral imines to chiral amines. This method typically employs a metal catalyst, commonly rhodium or ruthenium, coordinated to a chiral ligand. A hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, provides the hydride for the reduction. The chiral ligand creates a stereochemically defined environment around the metal center, directing the hydride transfer to one face of the imine, thus yielding one enantiomer of the amine in excess.
Data Presentation: Performance of Chiral Catalysts in ATH of Trifluoromethyl Aryl Ketimines
The following table summarizes representative data for the asymmetric transfer hydrogenation of N-aryl ketimines structurally related to the precursor of this compound. High yields and excellent enantioselectivities are achievable with appropriate catalyst systems.
| Catalyst System | Substrate | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| [Rh(Cp*)Cl(TsDPEN)] | N-(p-methoxyphenyl)-trifluoromethyl aryl ketimine | HCOOH/NEt₃ | H₂O/DMF | 40 | 94 | 99 |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | N-benzyl trifluoromethyl ketimine | i-PrOH | Toluene | 25 | 92 | 97 |
| Iron-P-NH-N-P Complex | N-alkyl trifluoromethyl ketimine | i-PrOH | THF | 28 | >95 | up to 98 |
Note: This data is compiled from representative literature on the ATH of structurally similar substrates and serves as a guideline for reaction optimization.
Experimental Protocols
Protocol 1.1: Synthesis of N-Aryl Imine Precursor
-
Reactants:
-
2-Fluoro-4-(trifluoromethyl)acetophenone (1.0 equiv)
-
Aniline (or a substituted aniline, e.g., p-methoxyaniline) (1.1 equiv)
-
Titanium(IV) isopropoxide (1.5 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a round-bottom flask dried under nitrogen, add 2-fluoro-4-(trifluoromethyl)acetophenone and anhydrous toluene.
-
Add the aniline derivative to the solution.
-
Slowly add titanium(IV) isopropoxide to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Filter the mixture through a pad of celite to remove titanium dioxide.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude imine can be purified by column chromatography on silica gel or used directly in the next step.
-
Protocol 1.2: Asymmetric Transfer Hydrogenation of the N-Aryl Imine
-
Reactants:
-
N-Aryl imine of 2-fluoro-4-(trifluoromethyl)acetophenone (1.0 equiv)
-
[Rh(Cp*)Cl₂]₂ (0.005 equiv)
-
(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 equiv)
-
Formic acid/Triethylamine azeotrope (5:2 molar ratio) (5.0 equiv)
-
Solvent (e.g., Acetonitrile or a mixture like H₂O/DMF)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [Rh(Cp*)Cl₂]₂ and (S,S)-TsDPEN in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.
-
Add the N-aryl imine substrate to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 40 °C) for 12-48 hours. Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, quench by adding a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting chiral amine by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Workflow for the Asymmetric Transfer Hydrogenation of an N-Aryl Imine.
Method 2: Biocatalytic Asymmetric Synthesis using Transaminases (TAs)
Principle
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a ketone acceptor. This reaction proceeds through a ping-pong bi-bi mechanism, where the PLP cofactor acts as an intermediate amino group carrier. The inherent chirality of the enzyme's active site dictates the stereochemistry of the newly formed amine, leading to high enantiomeric purity.
Data Presentation: Performance of Transaminases in the Synthesis of Chiral Amines
The following table presents typical data for the biocatalytic synthesis of chiral amines from prochiral ketones using various transaminases.
| Transaminase (Source) | Substrate | Amine Donor | Substrate Conc. (mM) | Conversion (%) | ee (%) |
| ATA-117 (Codexis®) | 4'-Trifluoromethylacetophenone | Isopropylamine | 50 | >99 | >99.5 (R) |
| ATA-256 (Codexis®) | 2'-Fluoroacetophenone | Isopropylamine | 50 | >99 | >99.5 (S) |
| Transaminase from Vibrio fluvialis | Phenylacetone | L-Alanine | 25 | 90 | >99 (S) |
Note: This data is illustrative for similar substrates. The optimal transaminase and conditions for 2-fluoro-4-(trifluoromethyl)acetophenone would require screening.
Experimental Protocol
Protocol 2.1: Biocatalytic Asymmetric Transamination
-
Reactants and Reagents:
-
2-Fluoro-4-(trifluoromethyl)acetophenone (1.0 equiv)
-
Transaminase (e.g., a commercially available screening kit)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Amine donor (e.g., Isopropylamine, L-alanine) (10-20 equiv)
-
Buffer (e.g., 100 mM Potassium phosphate, pH 7.5)
-
Co-solvent (e.g., DMSO, up to 10% v/v)
-
(Optional for L-alanine donor) Lactate dehydrogenase (LDH) and NADH for equilibrium shift.
-
-
Procedure:
-
Prepare the reaction buffer and dissolve the PLP cofactor.
-
Add the transaminase enzyme to the buffer.
-
In a separate vial, dissolve the 2-fluoro-4-(trifluoromethyl)acetophenone substrate in a minimal amount of co-solvent (e.g., DMSO).
-
Add the substrate solution to the enzyme-buffer mixture.
-
Add the amine donor to the reaction vessel.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH to >11.
-
Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The chiral amine can be further purified by column chromatography if necessary.
-
Mandatory Visualization
Caption: Simplified schematic of a biocatalytic transamination cycle.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Reduction of 2-Fluoro-4-(trifluoromethyl)benzonitrile: This is a widely used method involving the reduction of the nitrile group to a primary amine using various reducing agents.
-
Reductive Amination of 2-Fluoro-4-(trifluoromethyl)benzaldehyde: This two-step, one-pot reaction involves the formation of an imine from the corresponding benzaldehyde and an ammonia source, followed by its reduction to the benzylamine.
Q2: My final product of this compound is impure after synthesis via nitrile reduction. What are the likely impurities?
A2: Impurities from the reduction of 2-Fluoro-4-(trifluoromethyl)benzonitrile can include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-Fluoro-4-(trifluoromethyl)benzonitrile.
-
Over-reduction Products: Depending on the reducing agent and reaction conditions, the aromatic fluorine or the trifluoromethyl group could potentially be reduced, though this is less common under standard conditions.
-
Hydrolysis Products: If water is present, the nitrile can be hydrolyzed to 2-Fluoro-4-(trifluoromethyl)benzamide or 2-Fluoro-4-(trifluoromethyl)benzoic acid.
-
Secondary Amine: The newly formed primary amine can react with the starting material or an intermediate imine to form a secondary amine, bis(2-fluoro-4-(trifluoromethyl)benzyl)amine.
-
Residual Catalyst: If a heterogeneous catalyst like Raney Nickel or Palladium on carbon is used, traces may remain in the product.[1]
Q3: I am observing a significant amount of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol as a byproduct in my reductive amination reaction. What is causing this?
A3: The formation of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol during reductive amination is a common side reaction. It occurs when the starting aldehyde is reduced directly to the alcohol before it can react with the ammonia source to form the imine. This is often favored by using strong reducing agents that can reduce the aldehyde faster than imine formation occurs.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: To minimize impurities:
-
Optimize Reaction Conditions: Carefully control the temperature, pressure, and reaction time.
-
Use High-Purity Reagents: Ensure that your starting materials and solvents are of high purity and are dry.
-
Control Stoichiometry: Use the correct molar ratios of reactants and reagents.
-
Choose the Right Reducing Agent: Select a reducing agent that is selective for the desired transformation. For example, for reductive amination, a milder reducing agent that favors imine reduction over aldehyde reduction, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is often preferred.
-
Ensure Efficient Stirring: In heterogeneous reactions, good mixing is crucial for complete conversion and to avoid localized overheating.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Degradation of Product | The product may be sensitive to the reaction or workup conditions. Consider using milder conditions or a different workup procedure. |
| Inefficient Reduction | The chosen reducing agent may not be effective. Consider screening other reducing agents or increasing the amount of the current one. For catalytic hydrogenation, ensure the catalyst is active. |
| Poor Amine Source (Reductive Amination) | Ensure an adequate excess of the ammonia source is used to drive the imine formation equilibrium. |
Problem 2: Presence of Unidentified Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Side Reactions | Analyze the impurities by LC-MS or GC-MS to identify their structures. This will help in understanding the side reactions occurring and in devising strategies to suppress them. |
| Contaminated Reagents | Check the purity of all starting materials, reagents, and solvents. |
| Cross-Contamination | Ensure all glassware is thoroughly cleaned and dried before use. |
| Air/Moisture Sensitivity | Some reagents or intermediates may be sensitive to air or moisture. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. |
Data Presentation: Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Likely Synthetic Route of Origin | Detection Method | Removal Method |
| 2-Fluoro-4-(trifluoromethyl)benzonitrile | CF₃C₆H₃(F)CN | Reduction of Nitrile | GC-MS, HPLC, IR (nitrile stretch) | Column Chromatography, Distillation |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | CF₃C₆H₃(F)CHO | Reductive Amination | GC-MS, HPLC, ¹H NMR (aldehyde proton) | Column Chromatography, Bisulfite Adduct Formation |
| 2-Fluoro-4-(trifluoromethyl)benzyl alcohol | CF₃C₆H₃(F)CH₂OH | Reductive Amination | GC-MS, HPLC, ¹H NMR (CH₂OH protons) | Column Chromatography |
| Bis(2-fluoro-4-(trifluoromethyl)benzyl)amine | [CF₃C₆H₃(F)CH₂]₂NH | Both routes | LC-MS, GC-MS | Column Chromatography |
| 2-Fluoro-4-(trifluoromethyl)benzamide | CF₃C₆H₃(F)CONH₂ | Reduction of Nitrile (Hydrolysis) | LC-MS, HPLC, IR (amide bands) | Column Chromatography, Acid/Base Extraction |
Experimental Protocol: Synthesis via Reduction of 2-Fluoro-4-(trifluoromethyl)benzonitrile
This protocol is a general guideline and may require optimization.
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzonitrile
-
Ethanol (anhydrous)
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a Parr hydrogenation apparatus, add 2-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) and ethanol (10 mL per gram of nitrile).
-
Catalyst Addition: Carefully add Raney Nickel (a catalytic amount, e.g., 10-20% by weight of the nitrile) to the reaction mixture.
-
Hydrogenation: Seal the apparatus, purge with hydrogen gas, and then pressurize to 50 psi. Stir the reaction mixture vigorously at room temperature.[1]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete in 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the residue in ethyl acetate and wash with water.
-
Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Visualization
Troubleshooting Workflow for Impurity Identification
Caption: Troubleshooting workflow for identifying and mitigating impurities.
References
How to remove unreacted starting materials from 2-Fluoro-4-(trifluoromethyl)benzylamine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Fluoro-4-(trifluoromethyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis. If the amine was synthesized via reductive amination, you might find residual 4-Fluoro-2-(trifluoromethyl)benzaldehyde . If a nitrile reduction was performed, unreacted 4-Fluoro-2-(trifluoromethyl)benzonitrile could be present. Other potential impurities include the corresponding benzyl alcohol (from over-reduction or hydrolysis) and residual reducing agents or their byproducts.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification strategy often involves a combination of techniques:
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Acid-Base Extraction: This is a highly effective method to separate the basic amine from neutral or acidic impurities.
-
Column Chromatography: Silica gel chromatography is useful for separating the target amine from impurities with similar basicity but different polarities.
-
Distillation: Given its boiling point, vacuum distillation can be a viable option for purification, especially on a larger scale, provided the impurities have significantly different boiling points.
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: Benzylamines can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation. To mitigate this, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (e.g., 1-2%) before packing the column.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable eluent system, such as ethyl acetate/hexanes, can be used to separate the product from impurities. Visualization can be achieved using a UV lamp (254 nm) and/or staining with a potassium permanganate solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after acid-base extraction | Incomplete protonation of the amine. | Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) to fully protonate the benzylamine. Use a pH meter or pH paper to verify. |
| Incomplete deprotonation during the final step. | Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) to deprotonate the ammonium salt and liberate the free amine. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. | |
| Co-elution of impurities during column chromatography | The polarity of the eluent is too high. | Start with a less polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). |
| Impurities have very similar polarity to the product. | Consider using a different solvent system to alter the selectivity. For example, substitute ethyl acetate with diethyl ether or dichloromethane. | |
| Product streaks on the TLC plate and column | The amine is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent system to reduce tailing. |
| The purified product is not completely dry (contains residual solvent) | Inefficient drying of the organic phase. | After extraction, dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate for a sufficient amount of time before evaporating the solvent. |
Data Presentation
The following table summarizes key physicochemical properties of this compound, which are essential for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₈H₇F₄N |
| Molecular Weight | 193.14 g/mol |
| Appearance | Colorless liquid or solid[1] |
| Melting Point | 46 °C[2] |
| Boiling Point | 177 - 185 °C at 1013 hPa[1][2][3] |
| Density | ~1.312 g/cm³[1] |
| pKa (estimated) | 8.5 - 9.0 (The electron-withdrawing fluoro and trifluoromethyl groups reduce the basicity compared to benzylamine, which has a pKa of ~9.3) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). |
Experimental Protocol: Purification by Acid-Base Extraction and Column Chromatography
This protocol describes a general procedure for the purification of crude this compound containing neutral impurities such as unreacted 4-Fluoro-2-(trifluoromethyl)benzaldehyde.
Materials and Reagents:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl acetate (for chromatography)
-
Triethylamine (optional)
Procedure:
Part 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in diethyl ether or ethyl acetate (e.g., 50 mL for 1 g of crude material) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine will move to the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Back-Wash: To remove any remaining neutral impurities from the aqueous layer, add a small amount of fresh diethyl ether, shake, and discard the ether layer. Repeat this step.
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Neutralization and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The amine will deprotonate and may form an oily layer or a precipitate. Extract the free amine back into diethyl ether or ethyl acetate (repeat 2-3 times with fresh solvent).
-
Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified amine.
Part 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is 10-20% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.2-0.3. If streaking is observed, add 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the partially purified amine in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
References
Optimizing reaction conditions for the synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimal synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reduction of 2-Fluoro-4-(trifluoromethyl)benzonitrile.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The starting nitrile may not be fully consumed.
-
Catalytic Hydrogenation: Ensure the catalyst is active. Raney Nickel, for instance, can lose activity over time and should be stored properly.[1] Consider increasing the catalyst loading or the hydrogen pressure. Reaction time may also need to be extended.
-
Chemical Reduction: The hydride reagent (e.g., LiAlH₄, NaBH₄) may have degraded due to exposure to moisture. Use a fresh batch of the reducing agent. Ensure the stoichiometry of the reducing agent is adequate, as some reactions may require an excess.[2][3]
-
-
Suboptimal Reaction Conditions:
-
Temperature: For catalytic hydrogenations, ensure the temperature is within the optimal range for the chosen catalyst. For chemical reductions, some may require gentle heating to proceed at a reasonable rate.[4]
-
Solvent: The starting material must be fully dissolved in the reaction solvent. Poor solubility can significantly hinder the reaction rate.[4] Consider alternative solvents or co-solvent systems.
-
-
Product Loss During Workup:
-
Ensure the pH is appropriately adjusted during the workup to ensure the amine product is in its free base form for efficient extraction into the organic phase.
-
Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
-
Q2: I am observing significant amounts of secondary amine byproduct. How can I minimize its formation?
A2: The formation of secondary amines is a common side reaction in nitrile reductions, arising from the reaction of the initially formed primary amine with the imine intermediate.[5][6] To suppress this:
-
Catalytic Hydrogenation:
-
The addition of ammonia or ammonium hydroxide to the reaction mixture can help minimize the formation of secondary amines.[7]
-
Running the reaction at a lower temperature can sometimes favor the formation of the primary amine.
-
-
Chemical Reduction:
-
The choice of reducing agent can influence selectivity. The NaBH₄/CoCl₂ system is reported to be highly selective for the formation of primary amines.[8]
-
-
In Situ Protection: A one-pot reduction and protection (e.g., with Boc anhydride) can be an effective strategy to prevent the formation of secondary amines, especially when using reagents like NiCl₂/NaBH₄.[2][9]
Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?
A3: An incomplete reaction can be frustrating. Here are some steps to take:
-
Verify Reagent and Catalyst Quality: As mentioned in Q1, the activity of your catalyst or reducing agent is crucial. Test them on a known, reliable substrate if you suspect they are compromised.
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or GC-MS. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
-
Check for Inhibitors: Ensure your starting material and solvent are free from impurities that could poison the catalyst or quench the reducing agent. Water is a common culprit for hydride reductions.
Q4: I am having difficulty with the workup of my LiAlH₄ reaction. What is the best procedure?
A4: The workup of LiAlH₄ reactions needs to be done carefully due to the exothermic quenching of excess hydride and the formation of aluminum salts that can make product isolation difficult. A common and effective procedure is the Fieser workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water.
-
Stir the mixture vigorously until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with an appropriate organic solvent.
-
The desired amine will be in the combined organic filtrates.
This procedure generally results in a granular solid that is easy to filter off.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the reduction of the corresponding benzonitrile, 2-Fluoro-4-(trifluoromethyl)benzonitrile. This can be achieved through two main routes:
-
Catalytic Hydrogenation: This method employs a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide with hydrogen gas. It is often considered an efficient and economical route for producing primary amines.[5]
-
Chemical Reduction: This involves the use of hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.[11][12] Milder reagents like sodium borohydride (NaBH₄) can also be used, typically in the presence of a catalyst like cobalt chloride (CoCl₂).[8][13]
Q2: Which method is better, catalytic hydrogenation or chemical reduction?
A2: The choice of method depends on several factors, including available equipment, scale of the reaction, and the presence of other functional groups.
-
Catalytic hydrogenation is often preferred for larger scale syntheses due to its cost-effectiveness and generally cleaner reaction profiles. However, it requires specialized equipment for handling hydrogen gas under pressure.
-
Chemical reduction with agents like LiAlH₄ is very effective but requires careful handling due to its reactivity with water and protic solvents. The NaBH₄/CoCl₂ system is a milder and often more selective alternative.
Q3: Are there any specific safety precautions I should take?
A3: Yes, safety is paramount.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood with appropriate pressure-rated equipment. Catalysts like Raney Nickel and Pd/C can be pyrophoric when dry and should be handled with care, usually kept wet with a solvent.[1][5]
-
Chemical Reduction: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon). The quenching of the reaction must be done slowly and at a low temperature.[14]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to a sample of the starting material, you can determine the extent of conversion.
Data Presentation
Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitrile Reduction
| Catalyst | Substrate | H₂ Pressure (psi) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
| Raney Ni | 2-Fluoro-4-(trifluoromethyl)benzonitrile | 50 | Room Temp. | Ethanol | 2-3 | Not specified, product obtained | [15] |
| Pd/C | Benzonitrile | Not specified | Not specified | Not specified | Not specified | High conversion and selectivity | [16] |
| Ni-based | Benzonitrile | Transfer Hydrogenation | 120 | THF | 96 | 85 (secondary imine) | [17][18] |
| Ru/C | 3-Methoxypropionitrile | 1000-1500 | 120-125 | Methanol/Ammonia | Not specified | 86 | [19] |
Table 2: Comparison of Chemical Reduction Conditions for Nitrile Reduction
| Reducing Agent | Co-reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiAlH₄ | - | Nitriles (general) | THF/Ether | Reflux | Varies | Generally high | [11][12] |
| NaBH₄ | CoCl₂ | Nitriles (general) | Methanol | Room Temp. | Varies | High | [13][20] |
| BH₂N(iPr)₂ | LiBH₄ (catalytic) | 2,4-Dichlorobenzonitrile | THF | 25 | 5 | 99 | [21][22] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from a literature procedure for the target molecule.[15]
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzonitrile
-
Ethanol (anhydrous)
-
Raney Nickel (slurry in water)
-
Celite
-
Parr hydrogenation apparatus or similar
-
Hydrogen gas
Procedure:
-
In a suitable pressure vessel for a Parr apparatus, add 2-Fluoro-4-(trifluoromethyl)benzonitrile.
-
Add anhydrous ethanol to dissolve the starting material.
-
Carefully add a catalytic amount of Raney Nickel slurry. The amount can be approximately 5-10% by weight of the starting nitrile.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the hydrogen uptake to gauge the reaction progress.
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified further by distillation under reduced pressure or by column chromatography if necessary.
Protocol 2: Synthesis of this compound via Chemical Reduction with NaBH₄/CoCl₂
This protocol is a general method for the selective reduction of nitriles to primary amines.[8][13][20]
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzonitrile
-
Methanol (anhydrous)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-4-(trifluoromethyl)benzonitrile in anhydrous methanol.
-
Add Cobalt(II) chloride hexahydrate to the solution and stir until it dissolves. The solution will likely turn blue.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride in small portions. Vigorous hydrogen evolution will be observed. Maintain the temperature below 20-25°C during the addition.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify with a concentrated sodium hydroxide solution to pH >10.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography as needed.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Troubleshooting common issues in nitrile reduction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
Side reactions to consider when using 2-Fluoro-4-(trifluoromethyl)benzylamine
Welcome to the technical support center for 2-Fluoro-4-(trifluoromethyl)benzylamine. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the nucleophilic primary amine (-NH₂) group, which readily participates in reactions such as acylation, alkylation, and reductive amination. The aromatic ring can also undergo electrophilic substitution, although the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups make it less reactive than benzene.
Q2: How do the fluorine and trifluoromethyl substituents affect the reactivity of the benzylamine?
A2: The fluorine and trifluoromethyl (CF₃) groups are potent electron-withdrawing groups.[1] This has several consequences:
-
Reduced Basicity of the Amine: The electron-withdrawing nature of the substituents decreases the electron density on the nitrogen atom, making the amine less basic compared to unsubstituted benzylamine.
-
Altered Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic aromatic substitution.[2]
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Increased Lipophilicity: The presence of these fluorine-containing groups increases the lipophilicity of the molecule, which can be advantageous in medicinal chemistry for improving cell membrane permeability.[3][4]
-
Metabolic Stability: The trifluoromethyl group is known for its high metabolic stability due to the strength of the C-F bond.[3]
Q3: What are the expected side reactions when using this compound in an acylation reaction?
A3: In acylation reactions (e.g., with an acyl chloride or anhydride), the primary expected reaction is the formation of the corresponding amide. However, the following side reactions can occur:
-
Over-acylation: If the reaction conditions are not carefully controlled, or if a highly reactive acylating agent is used, diacylation at the nitrogen is a possibility, though less common for primary amines.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with the benzylamine for the acylating agent.
-
Decomposition of Starting Material: Prolonged exposure to harsh conditions (strong acids or bases, high temperatures) can lead to decomposition.
Q4: What are the potential pitfalls in alkylation reactions with this benzylamine?
A4: While the goal is typically mono-alkylation, over-alkylation is a common side reaction with primary amines, leading to the formation of secondary and tertiary amines.[5] The relative rates of mono- and di-alkylation can be influenced by the nature of the alkylating agent, stoichiometry, and reaction conditions.
Q5: Are there specific challenges to consider during reductive amination?
A5: Reductive amination involves the reaction with a carbonyl compound to form an imine, which is then reduced. Potential side reactions include:
-
Reduction of the Carbonyl Starting Material: The reducing agent can reduce the aldehyde or ketone to the corresponding alcohol before it has a chance to form the imine.[6]
-
Formation of Dimeric Impurities: Self-condensation of the carbonyl compound or other side reactions can lead to dimeric byproducts.[6]
-
Incomplete Imine Formation: The equilibrium of imine formation can be unfavorable, leading to a low yield of the desired amine. Careful control of pH is often crucial.[5][6]
Troubleshooting Guides
Acylation Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired amide | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of acylating agent are used. |
| Poor quality of starting materials. | Verify the purity of this compound and the acylating agent. | |
| Presence of multiple products | Over-acylation. | Use a 1:1 stoichiometry of the amine to the acylating agent. Add the acylating agent slowly to the amine solution. |
| Side reactions with solvent or impurities. | Use a dry, inert solvent. Ensure all reagents are free of water and other reactive impurities. | |
| Difficulty in product isolation | Product is highly soluble in the aqueous phase during workup. | Use a more nonpolar extraction solvent or perform multiple extractions. Consider back-extraction if the product has acidic or basic properties. |
Alkylation Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of significant amounts of dialkylated product | High reactivity of the primary amine product. | Use a larger excess of the benzylamine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. |
| High reaction temperature. | Perform the reaction at a lower temperature to favor mono-alkylation. | |
| Low conversion of starting benzylamine | Insufficiently reactive alkylating agent. | Use a more reactive alkylating agent (e.g., iodide instead of chloride) or increase the reaction temperature. |
| Steric hindrance. | Consider that the trifluoromethyl group can cause steric hindrance, potentially slowing down the reaction.[1] |
Reductive Amination
| Observed Issue | Potential Cause | Recommended Solution |
| Significant amount of alcohol byproduct from carbonyl starting material | Reducing agent is too reactive. | Use a milder reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[5] |
| Low yield of the desired amine | Inefficient imine formation. | Adjust the pH of the reaction mixture to be mildly acidic (pH 4-6) to facilitate imine formation.[5][6] Use a dehydrating agent to remove water and drive the equilibrium towards the imine. |
| Catalyst poisoning (in case of catalytic hydrogenation). | Ensure the purity of all reagents and solvents. Use a catalyst that is resistant to poisoning. |
Visualizing Reaction Pathways and Workflows
Acylation of this compound
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Reductive Amination of 2-Fluoro-4-(trifluoromethyl)benzaldehyde: This is a one-pot reaction where the aldehyde is reacted with an ammonia source in the presence of a reducing agent. This method is often preferred for its operational simplicity.
-
Reduction of 2-Fluoro-4-(trifluoromethyl)benzonitrile: This method involves the reduction of the nitrile group to a primary amine using a catalyst, typically under hydrogenation conditions.
Q2: Which synthetic route generally provides a higher yield?
A2: While the yield can be highly dependent on the specific reaction conditions and the scale of the synthesis, reductive amination of the corresponding benzaldehyde often offers a more direct and potentially higher-yielding route compared to the reduction of the benzonitrile. However, optimization of either process is crucial to maximize the yield. For instance, a documented synthesis involving the reduction of 4-fluoro-2-(trifluoromethyl)benzonitrile with Raney Nickel under 50 psi of hydrogen pressure reported a yield of only 20%.[1]
Q3: What are the common side products or impurities I should be aware of?
A3: Common impurities can include:
-
Unreacted starting materials: 2-Fluoro-4-(trifluoromethyl)benzaldehyde or 2-Fluoro-4-(trifluoromethyl)benzonitrile.
-
Over-alkylation products (in reductive amination): Formation of secondary and tertiary amines, such as bis(2-fluoro-4-(trifluoromethyl)benzyl)amine.
-
Alcohol byproduct: 2-Fluoro-4-(trifluoromethyl)benzyl alcohol can form if the aldehyde starting material is reduced.
-
Imines: Incomplete reduction during reductive amination can leave residual imine intermediates.
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved through:
-
Distillation: Vacuum distillation is a common method for purifying liquid amines.
-
Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective for removing polar and non-polar impurities.[2]
-
Acid-base extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Imine Formation | The electron-withdrawing fluorine and trifluoromethyl groups can decrease the reactivity of the aldehyde.[3] Ensure anhydrous conditions to drive the equilibrium towards imine formation. Consider adding a dehydrating agent like molecular sieves. An acidic catalyst (e.g., a catalytic amount of acetic acid) can also facilitate imine formation.[4] | Increased conversion of the aldehyde to the imine intermediate, leading to a higher final product yield. |
| Reduction of the Aldehyde | The reducing agent is reducing the starting aldehyde to the corresponding alcohol. This is more likely with stronger reducing agents like sodium borohydride.[5] | By using a milder reducing agent, the aldehyde will preferentially form the imine before reduction occurs, thus increasing the yield of the desired amine. |
| Suboptimal pH | The pH of the reaction is critical. A pH that is too low will protonate the amine, making it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group. The optimal pH is typically between 5 and 7. | Maintaining the optimal pH will ensure efficient imine formation and subsequent reduction. |
| Inefficient Reduction of the Imine | The formed imine is stable and resistant to reduction under the current conditions. | A higher yield of the final amine product. |
Issue 2: Low Yield in Nitrile Reduction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | The Raney Nickel or other catalyst may be poisoned by impurities in the starting material or solvent. | Improved catalytic activity and a higher conversion rate of the nitrile. |
| Insufficient Hydrogen Pressure | The pressure of hydrogen gas may be too low for the reaction to proceed efficiently. | A faster and more complete reduction of the nitrile to the amine. |
| Suboptimal Temperature | The reaction temperature may be too low, resulting in a slow reaction rate. | An increased reaction rate and higher yield within a reasonable timeframe. |
| Incomplete Reaction | The reaction time may be insufficient for the complete conversion of the starting material. | Complete consumption of the starting nitrile and maximization of the product yield. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Secondary Amine | The newly formed primary amine reacts with the remaining aldehyde to form a secondary amine. This is a common side reaction in reductive amination. | A cleaner product with a higher proportion of the desired primary amine. |
| Presence of Unreacted Aldehyde | The reaction did not go to completion, or the reducing agent was not selective enough, leaving unreacted aldehyde. | A purer final product after purification. |
| Presence of Benzyl Alcohol | The reducing agent reduced the starting aldehyde to the corresponding alcohol. | A purer final product with no alcohol impurity. |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
This is a general protocol and should be optimized for your specific laboratory conditions.
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde
-
Ammonia source (e.g., ammonia in methanol, ammonium acetate)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))[6]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol (MeOH))
-
Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in the chosen anhydrous solvent.
-
Add the ammonia source (e.g., ammonium acetate, 1.5 - 2.0 eq).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS.
-
Once imine formation is significant, add the reducing agent (e.g., STAB, 1.2 - 1.5 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (as monitored by TLC or GC-MS).
-
Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reduction of 2-Fluoro-4-(trifluoromethyl)benzonitrile
This protocol is based on a literature procedure for a similar substrate and may require optimization.[1]
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzonitrile
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation apparatus (e.g., a Parr shaker), add a solution of 2-Fluoro-4-(trifluoromethyl)benzonitrile in ethanol.
-
Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere.
-
Seal the apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for the required time (e.g., 2-3 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the apparatus with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following tables provide a comparative overview of the two main synthetic routes. Please note that the yields are highly dependent on the specific reaction conditions and may require optimization.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Reductive Amination | Nitrile Reduction |
| Starting Material | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 2-Fluoro-4-(trifluoromethyl)benzonitrile |
| Key Reagents | Ammonia source, Reducing Agent | Catalyst, Hydrogen source |
| Typical Yield | Moderate to High (Optimization dependent) | Low to Moderate (Optimization dependent) |
| Key Advantages | Often a one-pot procedure, milder conditions | Can be performed with a common catalyst |
| Key Disadvantages | Potential for over-alkylation, requires careful control of pH | May require specialized high-pressure equipment, catalyst can be pyrophoric |
Table 2: Influence of Reducing Agent on Reductive Amination Yield (General Trends)
| Reducing Agent | Selectivity | Typical Conditions | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Low (can reduce aldehydes) | Two-step (pre-formation of imine) | Inexpensive, readily available | Can reduce starting aldehyde, leading to lower yield |
| Sodium Cyanoborohydride (NaBH₃CN) | High (selective for iminium ions) | One-pot, slightly acidic (pH 5-6) | Highly selective, allows for one-pot reaction | Toxic (generates HCN), requires careful handling |
| Sodium Triacetoxyborohydride (STAB) | High (selective for imines/iminium ions) | One-pot, neutral or slightly acidic | Mild, effective for a wide range of substrates, less toxic than NaBH₃CN | More expensive than NaBH₄ |
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the reductive amination synthesis.
References
Troubleshooting low conversion rates in 2-Fluoro-4-(trifluoromethyl)benzylamine reactions
Welcome to the technical support center for reactions involving 2-Fluoro-4-(trifluoromethyl)benzylamine. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low conversion rates and other common issues encountered during the synthesis of its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: This amine is a versatile building block, primarily used in nucleophilic addition and substitution reactions. The most common applications include reductive amination to form secondary amines and amide bond formation (acylation) to synthesize amide derivatives. It is also utilized in the synthesis of various heterocyclic compounds and as a ligand in catalysis.[1]
Q2: Why am I observing low conversion rates with this specific benzylamine?
A2: Low conversion rates can stem from several factors related to the unique structure of this molecule. The primary reason is often steric hindrance from the bulky trifluoromethyl (-CF₃) group located at the ortho position to the benzylamine's methylene group.[1] This hindrance can impede the approach of reagents to the reactive amine center. Additionally, the strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups can reduce the nucleophilicity of the amine, slowing down the desired reaction.[2][3]
Q3: How does the purity of this compound affect my reaction?
A3: As with any reaction, the purity of the starting materials is critical. Impurities in the benzylamine, such as residual starting materials from its synthesis or degradation products, can interfere with the reaction, poison catalysts, or lead to the formation of side products. It is recommended to use high-purity starting material (typically >97%) and to confirm its identity and purity before use.
Q4: What are the optimal storage conditions for this reagent?
A4: this compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low-yield reactions.
Issue 1: Low Yield in Reductive Amination
Question: My reductive amination reaction of this compound with an aldehyde/ketone is giving a low yield of the desired secondary amine. What should I investigate?
Answer: Low yields in this reaction are typically due to inefficient imine formation or incomplete reduction of the imine intermediate. The steric hindrance of the ortho-CF₃ group is a major factor.
Troubleshooting Workflow: Reductive Amination
Caption: A logical workflow for troubleshooting low yields in reductive amination.
Data on Common Reducing Agents:
| Reducing Agent | Typical Solvent | pH Conditions | Strengths | Weaknesses |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, CH₂Cl₂ | Mildly Acidic | Mild, selective, tolerates many functional groups. Effective for sterically hindered substrates.[4] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Acidic (pH 3-6) | Reduces imines much faster than carbonyls. | Highly toxic HCN gas can be released at low pH. Requires careful pH control.[5] |
| Benzylamine-Borane | THF, Protic or Aprotic | Neutral | Mild conditions, air-stable complex.[5] | May require molecular sieves for optimal performance.[5] |
| Catalytic Hydrogenation (H₂, Pd/C) | EtOH, MeOH | Neutral | "Green" method, high yielding. | May reduce other functional groups (e.g., nitro, C-C multiple bonds).[5] |
Issue 2: Low Yield in Amide Bond Formation
Question: I am attempting to form an amide by reacting this compound with a carboxylic acid, but the conversion is very low. How can I improve the yield?
Answer: The reduced nucleophilicity of the amine and steric hindrance can make amide coupling challenging. The key is to efficiently activate the carboxylic acid.
Troubleshooting Steps:
-
Choice of Coupling Agent: Standard coupling agents like DCC/DMAP may be too slow. Consider using more powerful uronium/phosphonium-based reagents.
-
Reaction Temperature: Some coupling reactions benefit from cooling (to 0 °C) during the addition of reagents to minimize side reactions, followed by warming to room temperature or slightly above to drive the reaction to completion.
-
Solvent: Use anhydrous aprotic polar solvents like DMF, NMP, or DMA.
-
Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of the coupling agent and base is used relative to the limiting reagent.
Comparison of Common Coupling Reagents:
| Reagent Class | Examples | Base | Key Advantages |
| Carbodiimides | DCC, EDC | DMAP, HOBt | Cost-effective, widely used. |
| Uronium/Aminium | HATU, HBTU, TBTU | DIPEA, 2,4,6-Collidine | Fast reaction rates, low racemization, effective for hindered substrates. |
| Phosphonium | PyBOP, PyAOP | DIPEA, Et₃N | High reactivity, suitable for sterically demanding couplings. |
Amide Coupling Workflow
Caption: General workflow for amide bond formation using a coupling agent.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCE) or tetrahydrofuran (THF), add this compound (1.0-1.2 eq).
-
If imine formation is slow, add a catalytic amount of acetic acid (e.g., 0.1 eq). For reactions sensitive to water, consider adding activated molecular sieves (4 Å).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine intermediate by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for the disappearance of the imine and the formation of the product.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Amide Coupling using HATU
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Buy 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. benchchem.com [benchchem.com]
Stability and degradation of 2-Fluoro-4-(trifluoromethyl)benzylamine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Fluoro-4-(trifluoromethyl)benzylamine. This resource is intended for researchers, scientists, and drug development professionals to address potential issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic and basic conditions?
A1: this compound is susceptible to degradation under both strong acidic and basic conditions. The primary degradation pathways are anticipated to involve hydrolysis and potential side reactions related to the electron-withdrawing nature of the fluoro and trifluoromethyl substituents. Under acidic conditions, protonation of the amine group can occur, potentially leading to downstream reactions. In strongly basic conditions, deprotonation and subsequent reactions may be observed. The presence of electron-withdrawing groups on the benzene ring can influence the reactivity of the benzylamine moiety.[1][2]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this molecule are not extensively documented in publicly available literature, based on the general chemistry of benzylamines, potential degradation products could include:
-
Under acidic conditions: Hydrolysis of the amine could potentially lead to the formation of 2-Fluoro-4-(trifluoromethyl)benzaldehyde and ammonia.
-
Under basic conditions: The molecule may be more stable, but forced conditions could lead to oxidation or other rearrangements.
-
Oxidative conditions: The benzylic position and the aromatic ring can be susceptible to oxidation, leading to the formation of corresponding aldehydes, carboxylic acids, or hydroxylated species.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.[2] For long-term storage, refrigeration (2-8°C) is recommended. The compound should be protected from light.[2]
Q4: What are the visual or analytical signs of degradation?
A4: Degradation of this compound may be indicated by a change in color from its typical appearance (often a colorless to light yellow liquid) to a darker shade.[2] Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), where the appearance of new peaks or a decrease in the main peak area would signify the formation of degradation products.[2] Thin Layer Chromatography (TLC) might show the presence of multiple spots.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acidic Workup
| Possible Cause | Recommended Solution |
| Acid-catalyzed degradation: The acidic conditions used in the workup may be too harsh, causing the hydrolysis of the benzylamine to 2-Fluoro-4-(trifluoromethyl)benzaldehyde. | - Use milder acidic conditions for the workup (e.g., saturated ammonium chloride solution instead of strong acids).- Perform the workup at a lower temperature (e.g., on an ice bath).- Minimize the exposure time to acidic conditions. |
| Impurity in starting material: The unexpected peaks may have been present in the initial batch of this compound. | - Analyze the starting material by HPLC before use to confirm its purity.- If impurities are present, consider purifying the starting material by distillation or column chromatography. |
| Reaction with solvent: The acidic conditions may promote a reaction between the benzylamine and the solvent. | - Ensure the solvent used is compatible with acidic conditions and the substrate.- Consider using an alternative solvent for the reaction or workup. |
Issue 2: Low Yield or Product Degradation in a Reaction Conducted Under Basic Conditions
| Possible Cause | Recommended Solution |
| Base-catalyzed degradation: Although generally more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can cause degradation. | - Use the mildest effective base for the reaction.- Keep the reaction temperature as low as possible.- Monitor the reaction progress closely and stop it as soon as the starting material is consumed. |
| Oxidation: The benzylamine may be susceptible to oxidation, which can be accelerated under basic conditions, especially in the presence of air. | - Conduct the reaction under an inert atmosphere (nitrogen or argon).- Use degassed solvents to minimize dissolved oxygen.[2] |
| Side reactions: The basic conditions may be promoting unintended side reactions, such as self-condensation or reaction with other functional groups in the molecule. | - Protect sensitive functional groups in the molecule before subjecting it to basic conditions.- Screen different bases and solvents to find conditions that favor the desired reaction over side reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions, as recommended by ICH guidelines.[4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot of the sample.
-
-
Sample Neutralization and Dilution:
-
Neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
-
Data Presentation: Record the percentage degradation and the relative retention times of any degradation products in a table.
Illustrative Data Table for Acidic Degradation:
| Time (hours) | Parent Compound (%) | Degradation Product 1 (%) (RRT) | Degradation Product 2 (%) (RRT) |
| 0 | 100 | 0 | 0 |
| 2 | 95.2 | 3.1 (0.85) | 1.7 (1.15) |
| 4 | 90.5 | 6.3 (0.85) | 3.2 (1.15) |
| 8 | 82.1 | 12.5 (0.85) | 5.4 (1.15) |
| 24 | 65.8 | 25.1 (0.85) | 9.1 (1.15) |
Protocol 2: Forced Degradation Study Under Basic Conditions
This protocol describes a general procedure for a forced degradation study under basic conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for specified time points.
-
Withdraw an aliquot at each time point.
-
-
Sample Neutralization and Dilution:
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Presentation: Tabulate the results showing the percentage of the parent compound remaining and any degradation products formed.
Illustrative Data Table for Basic Degradation:
| Time (hours) | Parent Compound (%) | Degradation Product 3 (%) (RRT) |
| 0 | 100 | 0 |
| 2 | 99.5 | 0.5 (0.92) |
| 4 | 98.9 | 1.1 (0.92) |
| 8 | 97.6 | 2.4 (0.92) |
| 24 | 94.2 | 5.8 (0.92) |
Visualizations
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography conditions for purifying 2-Fluoro-4-(trifluoromethyl)benzylamine
Technical Support Center: Purifying 2-Fluoro-4-(trifluoromethyl)benzylamine
This technical support guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound via column chromatography.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. The compound may be strongly adsorbed to the silica gel due to its polar amine group. The compound may have degraded on the acidic silica gel. | Increase the polarity of the mobile phase. For instance, if you are using an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate.[1] Consider adding a small amount of a more polar solvent like methanol. For very polar compounds, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared and 1-10% of this solution can be used in dichloromethane.[1] Test the stability of your compound on silica gel using a 2D TLC.[2] If it is unstable, consider using a different stationary phase like alumina or Florisil, or deactivating the silica gel.[1][3] |
| Compound elutes too quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as a lower percentage of ethyl acetate in hexane. |
| Significant tailing of the compound's fractions | The polar amine group is interacting strongly with the acidic silanol groups on the silica gel. | Add a small amount of a basic modifier to the mobile phase to suppress this interaction. Triethylamine (0.1-1%) is commonly used for this purpose.[4] Using a solvent system containing ammonium hydroxide can also help reduce tailing.[4] |
| Poor separation of the desired compound from impurities | The chosen solvent system does not provide adequate resolution. The column may have been overloaded with the crude sample. | Systematically screen different solvent systems using thin-layer chromatography (TLC) to find a system that gives good separation between your product and impurities. Aim for an Rf value of ~0.2-0.4 for the desired compound.[5] Ensure you are not overloading the column with too much crude material. |
| Low recovery of the compound after chromatography | The compound may be irreversibly adsorbed to the stationary phase. The compound may be unstable and degrading on the column. The fractions containing the compound may be too dilute to detect. | If the compound is highly polar, it might be sticking to the silica gel. Consider switching to a different stationary phase like alumina or using reverse-phase chromatography.[1][3] Check the stability of the compound on silica gel.[1] Concentrate the fractions you expect to contain your compound and re-analyze them.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the stationary and mobile phase for purifying this compound?
A good starting point for the purification of this polar amine would be to use silica gel as the stationary phase. For the mobile phase, begin with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate.[5] Given the presence of the amine, it is also advisable to add a small amount of a basic modifier, such as triethylamine (~0.5%), to the mobile phase to improve peak shape and reduce tailing.
Q2: My compound is very polar and remains at the baseline in TLC even with 100% ethyl acetate. What should I do?
For highly polar compounds, you will need a more polar mobile phase. You can try a solvent system of dichloromethane and methanol. If the compound is still not moving, you can add a small percentage of ammonium hydroxide to the methanol.[1][4] Another option is to consider reverse-phase chromatography.[1]
Q3: How can I check if my compound is degrading on the silica gel column?
You can perform a 2D TLC to check for stability on silica gel. Spot your compound in one corner of a square TLC plate and run it in a suitable solvent system. After the first run, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it is degrading, you will see new spots appearing off the diagonal.[2]
Q4: Can I use a different stationary phase instead of silica gel?
Yes, if your compound is unstable on silica gel or shows poor separation, you can try other stationary phases. For basic compounds like amines, alumina (neutral or basic) can be a good alternative. Florisil is another option for challenging separations.[1][3] For very polar compounds, reverse-phase silica gel is also a possibility.[1]
Q5: What are the recommended solvent systems for purifying polar, nitrogen-containing compounds?
Commonly used solvent systems for polar nitrogenous compounds include mixtures of dichloromethane, methanol, and ammonium hydroxide (e.g., 95:4:1 or 85:14:1 DCM:MeOH:NH4OH).[4] Adding a small amount of triethylamine or another suitable base to your mobile phase can also be very effective.[4]
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for the purification of this compound. The exact solvent system should be determined by TLC analysis beforehand.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
In a separate flask, add a small amount of silica gel and dissolve your crude product in a volatile solvent.
-
Evaporate the solvent from the silica gel mixture to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or vials).
-
Start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the desired compound.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
4. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Analysis of 2-Fluoro-4-(trifluoromethyl)benzylamine Reactions by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)benzylamine and identifying potential byproducts in its reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected mass and major fragments for this compound in LC-MS analysis?
A1: The molecular weight of this compound is 193.14 g/mol . In positive ion mode electrospray ionization (ESI), you would expect to see the protonated molecule [M+H]⁺ at an m/z of 194.15. Common fragments may arise from the loss of the amine group or cleavage of the benzyl group. The trifluoromethyl group (CF₃) is a common neutral loss in mass spectrometry.[1]
Table 1: Expected m/z Values for this compound and Common Adducts
| Ion Species | Formula | Expected m/z |
| [M+H]⁺ | C₈H₉F₄N⁺ | 194.06 |
| [M+Na]⁺ | C₈H₈F₄NNa⁺ | 216.04 |
| [M+K]⁺ | C₈H₈F₄NK⁺ | 232.02 |
| [M+NH₄]⁺ | C₈H₁₂F₄N₂⁺ | 211.09 |
| [2M+H]⁺ | C₁₆H₁₇F₈N₂⁺ | 387.12 |
Q2: I am observing an unexpected peak in my LC chromatogram. How can I begin to identify this potential byproduct?
A2: The appearance of an unknown peak is a common issue in reaction monitoring.[2] A systematic approach is crucial for identification. Start by examining the mass spectrum of the unknown peak to determine its molecular weight. Then, consider potential side reactions and degradation pathways of your starting materials and reagents. The following troubleshooting workflow can guide your investigation.
Troubleshooting Guides
Guide 1: Common Byproducts in Benzylamine Reactions
Benzylamines can undergo several side reactions. While specific byproducts for this compound are not extensively documented, analogous reactions with other benzylamines suggest potential impurities.[3][4]
Table 2: Potential Byproducts and Their Likely Formation
| Potential Byproduct | Formation Mechanism | Expected Δm/z from Starting Material |
| Dimer (N-alkylation) | Reaction of the product with the starting material. | +175.04 |
| Oxidation Product (Aldehyde) | Oxidation of the benzylamine. | -1.01 |
| Over-alkylation | If the reaction involves alkylating agents, multiple additions can occur.[3][5] | Varies |
| De-fluorination/Hydrolysis | Under harsh conditions, fluorine atoms can be substituted. | Varies |
Guide 2: LC-MS Troubleshooting for Peak and Data Quality Issues
Poor peak shape, retention time shifts, and baseline noise can complicate data analysis and byproduct identification.[6][7][8][9]
Table 3: Common LC-MS Issues and Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | - Secondary interactions with the column. - Column contamination or aging.[8] | - Adjust mobile phase pH. - Flush or replace the column. |
| Peak Broadening or Splitting | - Injection solvent stronger than mobile phase.[8] - Column void. | - Ensure sample is dissolved in a solvent weaker than or equal to the mobile phase. - Replace the column. |
| Retention Time Shifts | - Change in mobile phase composition.[6] - Fluctuating flow rate or temperature. | - Prepare fresh mobile phase. - Check pump performance and column oven temperature. |
| High Baseline Noise | - Contaminated mobile phase or solvent. - Dirty ion source. | - Use high-purity solvents. - Clean the ion source. |
| Ghost Peaks | - Carryover from previous injections.[9] - Contaminants in the system. | - Run blank injections. - Clean the autosampler and injection port. |
Experimental Protocols
Protocol 1: General LC-MS Method for Reaction Monitoring
This protocol provides a starting point for analyzing reactions involving this compound. Optimization may be required based on the specific reaction mixture.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Byproduct Formation Pathway
The following diagram illustrates a hypothetical pathway for the formation of a common byproduct in reactions where an amine is alkylated.
References
- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 2. sgs.com [sgs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. quora.com [quora.com]
- 6. zefsci.com [zefsci.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Fluoro-4-(trifluoromethyl)benzylamine
For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Fluoro-4-(trifluoromethyl)benzylamine against its structural isomers and related compounds, supported by established fragmentation principles.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is anticipated to be characterized by a series of cleavages influenced by the benzylamine core, the electron-withdrawing trifluoromethyl group, and the fluorine substituent. The molecular ion peak ([M]⁺) is expected at m/z 193. Key fragmentation pathways are likely to involve benzylic cleavage, loss of the amino group, and fragmentation of the trifluoromethyl moiety.
A significant fragmentation pathway for benzylamines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is a common fragmentation mode for amines.[1] Another prominent pathway for protonated benzylamines is the elimination of ammonia (NH₃).[2] Furthermore, compounds containing fluoro and trifluoromethyl groups often exhibit losses of F, HF, and CF₃ radicals.[3]
Below is a table summarizing the predicted major fragments for this compound.
| Predicted Fragment Ion | m/z | Proposed Structure/Loss | Supporting Rationale |
| [M]⁺ | 193 | C₈H₇F₄N⁺ | Molecular Ion |
| [M-H]⁺ | 192 | C₈H₆F₄N⁺ | Loss of a hydrogen radical |
| [M-NH₂]⁺ | 177 | C₈H₅F₄⁺ | Loss of the amino radical |
| [M-NH₃]⁺ | 176 | C₈H₄F₄⁺ | Loss of ammonia |
| [M-F]⁺ | 174 | C₈H₇F₃N⁺ | Loss of a fluorine radical from the aromatic ring |
| [M-HF] | 173 | C₈H₆F₃N | Loss of hydrogen fluoride |
| [M-CF₃]⁺ | 124 | C₇H₇FN⁺ | Loss of the trifluoromethyl radical |
| [C₇H₅F]⁺ | 108 | Tropylium-like ion | Rearrangement and loss of CF₃ and NH₂ |
| [C₆H₄F]⁺ | 95 | Fluorophenyl cation | Cleavage of the benzyl group |
Comparative Analysis with Structural Isomers and Analogs
To provide a robust comparison, the predicted fragmentation of this compound can be contrasted with the known mass spectral data of its isomers and related molecules.
| Compound | Key Fragments (m/z) and Observations | Reference |
| 2-(Trifluoromethyl)benzylamine | Molecular Ion (m/z 175). Prominent fragments at m/z 174 (loss of H), 159 (loss of NH₂), 158 (loss of NH₃), 106 (loss of CF₃), and a base peak at m/z 30 (CH₂NH₂⁺).[4] | [4] |
| 4-(Trifluoromethyl)benzylamine | Molecular Ion (m/z 175). Key fragments observed at m/z 174, 159, and 106.[5] | [5] |
| 2-Fluoro-5-(trifluoromethyl)benzylamine | Molecular Ion (m/z 193). Mass spectral data is noted as available in the NIST WebBook, suggesting similar fragmentation patterns are likely.[6] | [6] |
The comparison indicates that the loss of the trifluoromethyl group and the amino/ammonia moiety are common fragmentation pathways for these types of compounds. The presence of the fluorine atom in this compound is expected to introduce additional fragmentation pathways involving the loss of F and HF.
Experimental Protocols
A standardized approach for acquiring the mass spectrum of this compound would involve the following protocol:
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer capable of electron ionization (EI).
-
Inlet System: Gas chromatography (GC) or direct infusion probe.
GC-MS Method:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to ensure elution.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and the characteristic fragment ions. The fragmentation pattern should be compared with the predicted values and the spectra of related compounds.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. whitman.edu [whitman.edu]
- 4. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]
Navigating Nucleophilicity: A Comparative Guide to the Reactivity of 2-Fluoro-4-(trifluoromethyl)benzylamine
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted benzylamines is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of 2-Fluoro-4-(trifluoromethyl)benzylamine with other common benzylamines, supported by established principles of physical organic chemistry and generalized experimental data.
The reactivity of a benzylamine is intrinsically linked to the electronic nature of the substituents on its aromatic ring. These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amino group. In the case of this compound, the presence of two potent electron-withdrawing groups, a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position, significantly diminishes its reactivity compared to unsubstituted benzylamine.
The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, and a weaker, resonance-donating effect (+R). The trifluoromethyl group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. The cumulative impact of these substituents is a marked decrease in the electron density on the nitrogen atom of the amino group, rendering it less nucleophilic and less basic.
Quantifying Substituent Effects: The Hammett Equation
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing groups, which generally decrease reaction rates for reactions where the aromatic ring is an electron donor in the rate-determining step, while negative values signify electron-donating groups.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| H | 0.00 | 0.00 |
| F | +0.06 | +0.34 |
| CF₃ | +0.54 | +0.43 |
Note: The Hammett constants can vary slightly depending on the specific reaction and solvent system.
Comparative Reactivity and Basicity
The electron-withdrawing nature of the fluoro and trifluoromethyl groups in this compound leads to a lower pKa of its conjugate acid and reduced nucleophilicity compared to benzylamine and its monosubstituted analogues. A lower pKa indicates that the amine is less basic and its lone pair of electrons is less available for donation.
| Benzylamine Derivative | Structure | Electronic Effects of Substituents | Predicted Relative Basicity (pKa of conjugate acid) | Predicted Relative Nucleophilicity |
| Benzylamine | C₆H₅CH₂NH₂ | None (Reference) | Highest (~9.3) | Highest |
| 4-Fluorobenzylamine | 4-F-C₆H₄CH₂NH₂ | Weakly electron-withdrawing | High | High |
| 4-(Trifluoromethyl)benzylamine | 4-CF₃-C₆H₄CH₂NH₂ | Strongly electron-withdrawing | Low | Low |
| This compound | 2-F-4-CF₃-C₆H₃CH₂NH₂ | Very strongly electron-withdrawing | Lowest | Lowest |
Note: The pKa values are approximate and can vary with measurement conditions. The relative trends are the key takeaway.
Studies on the nucleophilic substitution reactions of para- and meta-substituted benzylamines have shown that electron-withdrawing groups, such as the trifluoromethyl group, decrease the rate of reaction.[1] This is consistent with the principles of the Hammett equation.[2][3]
Experimental Protocols
A common reaction to probe the reactivity of benzylamines is N-acylation, for instance, with an acyl chloride or anhydride. The following is a general protocol that can be used to compare the reactivity of different benzylamines.
General Experimental Protocol for N-Acylation of Benzylamines
Materials:
-
Benzylamine of interest (e.g., this compound, Benzylamine)
-
Acylating agent (e.g., Benzoyl chloride)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the benzylamine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
To perform a comparative study, reactions with different benzylamines should be run in parallel under identical conditions (concentrations, temperature, and reaction time). The reactivity can be compared by measuring the yield of the acylated product at a specific time point. Due to its reduced nucleophilicity, this compound is expected to react significantly slower and may require longer reaction times or more forcing conditions to achieve a comparable yield to that of benzylamine.
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the nucleophilicity of a substituted benzylamine.
References
Comparative Biological Activity of 2-Fluoro-4-(trifluoromethyl)benzylamine and Its Positional Isomers: A Guide for Researchers
A detailed analysis of the biological activities of 2-Fluoro-4-(trifluoromethyl)benzylamine and its isomers reveals key structure-activity relationships, with potential implications for the development of targeted therapeutics. While comprehensive comparative data remains limited in publicly available literature, existing research on related fluorinated benzylamines suggests that the positioning of the fluorine and trifluoromethyl groups on the benzylamine ring significantly influences their inhibitory potency against key enzymes in neurotransmitter metabolism, such as Monoamine Oxidase (MAO) and Phenylethanolamine N-methyltransferase (PNMT).
Fluorinated benzylamines are a class of compounds that have garnered interest in medicinal chemistry due to the unique properties conferred by fluorine and trifluoromethyl substituents. These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comparative overview of the biological activity of this compound and its positional isomers, highlighting the importance of substituent placement for biological function.
Enzyme Inhibition Profiles
Benzylamine derivatives are known to interact with several enzymes involved in neurotransmitter pathways. The primary targets identified for fluorinated benzylamines include Monoamine Oxidase (MAO-A and MAO-B) and Phenylethanolamine N-methyltransferase (PNMT).
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are crucial enzymes in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism exploited in the treatment of depression and neurodegenerative diseases.
Phenylethanolamine N-methyltransferase (PNMT) Inhibition: PNMT is the terminal enzyme in the biosynthesis of epinephrine (adrenaline), catalyzing the conversion of norepinephrine to epinephrine.[1] Inhibitors of PNMT are investigated for their potential in modulating the sympathoadrenal system and for their effects on the central nervous system.[1]
Due to a lack of direct comparative studies on the specific isomers of this compound, a comprehensive quantitative comparison of their inhibitory activities is not currently possible. However, based on structure-activity relationship (SAR) studies of similar substituted benzylamines, it is anticipated that the inhibitory potency and selectivity of these isomers against MAO and PNMT would vary significantly. For instance, some derivatives of 4-fluoro-2-(trifluoromethyl)benzylamine have been identified as potential selective inhibitors of PNMT.[1]
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, detailed methodologies for key enzyme inhibition assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The H₂O₂ is detected using a fluorometric method.
Materials:
-
MAO-A and MAO-B enzymes (human recombinant)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Substrate: p-tyramine
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Test compounds (isomers of this compound)
-
Known inhibitors for positive control (e.g., clorgyline for MAO-A, pargyline for MAO-B)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in Assay Buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, HRP, and Amplex® Red reagent.
-
Assay Protocol:
-
Add the test compounds or control inhibitors to the wells of the microplate.
-
Add the MAO enzyme (MAO-A or MAO-B) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate (p-tyramine).
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 530-560 nm, emission at ~590 nm) at regular intervals for a specified duration (e.g., 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Phenylethanolamine N-methyltransferase (PNMT) Inhibition Assay
This protocol describes a method to assess the inhibitory potential of compounds against PNMT.
Principle: The assay quantifies the amount of S-adenosyl-L-homocysteine (SAH) produced from the PNMT-catalyzed methylation of a substrate (e.g., norepinephrine) using S-adenosyl-L-methionine (SAM) as the methyl donor. The detection of SAH can be achieved through various methods, including HPLC or coupled enzymatic assays.
Materials:
-
PNMT enzyme (human recombinant)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.6)
-
Substrate: L-Norepinephrine
-
Co-substrate: S-Adenosyl-L-methionine (SAM)
-
Test compounds (isomers of this compound)
-
Known PNMT inhibitor for positive control (e.g., SKF-64139)
-
Stopping Solution (e.g., perchloric acid)
-
Detection system (e.g., HPLC with UV or fluorescence detection, or a commercial SAH detection kit)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitor in Assay Buffer.
-
Assay Protocol:
-
In a reaction tube, combine the Assay Buffer, test compound or control inhibitor, and PNMT enzyme. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Add the substrate (norepinephrine) and co-substrate (SAM) to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the Stopping Solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
-
Detection and Analysis:
-
Analyze the supernatant to quantify the amount of SAH produced using the chosen detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the broader context of the biological activity of these compounds, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: Catecholamine Biosynthesis Pathway and Potential Inhibition by Fluorinated Benzylamines.
Caption: General Workflow for Evaluating the Biological Activity of Isomeric Compounds.
Conclusion
The precise biological activities of this compound and its isomers are contingent on the spatial arrangement of the fluoro and trifluoromethyl groups. While direct comparative data is currently lacking, the provided experimental protocols offer a framework for researchers to conduct these crucial studies. Elucidating the structure-activity relationships of these isomers will be instrumental in guiding the design of more potent and selective enzyme inhibitors for potential therapeutic applications in neurological and other disorders. Further research is warranted to fully characterize the pharmacological profiles of these compounds.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4-(trifluoromethyl)benzylamine Analogs
This guide provides a detailed comparison of the structure-activity relationships (SAR) of 2-fluoro-4-(trifluoromethyl)benzylamine analogs, with a primary focus on their activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While this chemical moiety is of interest in various drug discovery programs, the most comprehensive SAR data currently available pertains to its incorporation into a series of potent TRPV1 antagonists. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support researchers, scientists, and drug development professionals.
Quantitative Data Summary
The primary focus of this SAR analysis is on a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides bearing various 2-substituted 4-(trifluoromethyl)benzyl C-regions. The antagonistic activity of these compounds was evaluated against the human TRPV1 (hTRPV1) channel. The key parameter for comparison is the inhibitory constant (Kᵢ) against capsaicin-induced hTRPV1 activation.
Table 1: Structure-Activity Relationship of 2-Substituted 4-(Trifluoromethyl)benzyl C-Region Analogs as hTRPV1 Antagonists
| Compound ID | 2-Substituent on Benzyl Ring | Kᵢ (nM) for Capsaicin Antagonism |
| 13 | 4-Methylpiperidin-1-yl | 1.4 |
| 16 | 4-(Trifluoromethyl)piperidin-1-yl | 0.4 |
| 19 | 4-(4-Fluorobenzyl)piperidin-1-yl | 0.4 |
| 20 | 4-(2,4-Difluorobenzyl)piperidin-1-yl | 0.4 |
| 21 | 4-Cyclohexylpiperazin-1-yl | 2.5 |
| 27 | Morpholin-4-yl | 1.8 |
| 43 | (R)-3-Fluoropyrrolidin-1-yl | 0.3 |
| 44S | (S)-3-Hydroxypyrrolidin-1-yl | 0.3 |
Data extracted from a study on 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.[1][2]
Key SAR Observations for TRPV1 Antagonism:
-
Substitution at the 2-position of the 4-(trifluoromethyl)benzyl ring is crucial for potent hTRPV1 antagonism. The parent this compound scaffold is a key building block in these potent antagonists.
-
Piperidinyl and pyrrolidinyl substitutions at the 2-position yield high potency. Specifically, 4-substituted piperidinyl derivatives consistently demonstrate Kᵢ values in the low nanomolar to sub-nanomolar range.[1]
-
Electron-withdrawing groups on the piperidinyl substituent can enhance activity. For instance, the 4-(trifluoromethyl)piperidin-1-yl analog (Compound 16) is a highly potent antagonist with a Kᵢ of 0.4 nM.[1]
-
Stereochemistry plays a significant role. The (R)-3-fluoropyrrolidin-1-yl (Compound 43) and (S)-3-hydroxypyrrolidin-1-yl (Compound 44S) analogs are among the most potent compounds identified, both with a Kᵢ of 0.3 nM, highlighting the importance of specific stereochemical orientations for optimal interaction with the receptor.[1][2]
While detailed SAR data for this compound analogs against other targets is less systematically available in the public domain, this moiety is a recognized pharmacophore in the development of various CNS-active drugs and other therapeutic agents due to the favorable properties conferred by the fluorine and trifluoromethyl groups, such as enhanced metabolic stability and blood-brain barrier penetration.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of compound performance. Below are representative protocols for assays relevant to the biological targets of benzylamine analogs.
1. hTRPV1 Antagonism Assay (Calcium Influx Assay)
This protocol is designed to determine the in vitro potency of a test compound in disrupting the activation of the hTRPV1 channel by an agonist like capsaicin.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Calcium Indicator Loading: Cells are seeded into 96-well black-walled, clear-bottom plates. After 24 hours, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Incubation: After dye loading, the cells are washed. Serial dilutions of the test compounds are prepared in the assay buffer and added to the wells. The plates are incubated for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured, and then an EC₈₀ concentration of capsaicin (e.g., 100 nM) is added to all wells to stimulate the TRPV1 channel. The change in fluorescence, indicative of calcium influx, is monitored over time.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the capsaicin-induced fluorescence signal. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
2. Dopamine Transporter (DAT) Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the dopamine transporter.
-
Membrane Preparation: Rat striatal tissue or cell lines expressing the human dopamine transporter (hDAT) are homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the crude membrane fraction, which is then resuspended in the assay buffer.
-
Competitive Binding: In a 96-well plate, the membrane preparation is incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
3. PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to screen for small molecule inhibitors that disrupt the interaction between PD-1 and PD-L1.
-
Reagents: Recombinant human PD-1 protein (e.g., with a His-tag) and recombinant human PD-L1 protein (e.g., with an Fc-tag) are used. An anti-His antibody labeled with a FRET donor (e.g., Europium cryptate) and an anti-Fc antibody labeled with a FRET acceptor (e.g., d2) are also required.
-
Assay Procedure: Serial dilutions of the test inhibitor are prepared. In a low-volume 384-well plate, the test inhibitor is added, followed by the addition of the PD-1 protein and the donor-labeled antibody. Subsequently, the PD-L1 protein and the acceptor-labeled antibody are added.
-
Incubation and Reading: The plate is incubated at room temperature for 1-2 hours, protected from light, to allow for the binding reaction to occur. The HTRF signal is read on a compatible plate reader.
-
Data Analysis: The HTRF ratio is calculated from the fluorescence emissions of the donor and acceptor. The percentage of inhibition is determined relative to controls. The IC₅₀ value is calculated by fitting the dose-response data to a suitable model.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures relevant to the analogs discussed.
Caption: TRPV1 signaling pathway and antagonist action.
Caption: Dopamine signaling at the synapse and DAT inhibition.
Caption: PD-1/PD-L1 immune checkpoint signaling and inhibition.
Caption: Experimental workflow for a radioligand binding assay.
References
Comparative In Vitro Analysis of 2-Fluoro-4-(trifluoromethyl)benzylamine Derivatives: A Guide for Researchers
For professionals in drug discovery and development, the strategic selection of molecular scaffolds and their subsequent derivatization is a critical step in identifying novel therapeutic agents. This guide provides a comparative overview of the in vitro biological activities of synthesized derivatives of 2-Fluoro-4-(trifluoromethyl)benzylamine, a promising scaffold in medicinal chemistry. Due to the absence of publicly available, detailed comparative studies on a series of directly synthesized derivatives of this compound, this guide will focus on the potential applications and general biological activities of structurally related compounds, drawing from a broader scope of research on fluorinated and trifluoromethyl-containing molecules.
Potential Therapeutic Applications and Signaling Pathways
Derivatives incorporating the this compound scaffold could potentially modulate various signaling pathways implicated in disease. For example, compounds with similar structural features have been investigated as inhibitors of enzymes such as phenylethanolamine N-methyltransferase, which is involved in the biosynthesis of adrenergic neurotransmitters.[1] This suggests a possible role in modulating neurotransmitter levels for the treatment of neurological or psychiatric disorders.
In the context of oncology, the trifluoromethyl group is a common feature in many kinase inhibitors. The trifluoromethyl pyrimidine derivatives, for instance, have been designed as EGFR inhibitors, a key target in cancer therapy.[2] The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Below is a generalized representation of a kinase inhibitor's mechanism of action within a signaling pathway, which could be a potential mode of action for derivatives of this compound.
Caption: Potential mechanism of action for a kinase inhibitor derivative.
General Experimental Protocols for In Vitro Evaluation
To assess the potential biological activity of novel derivatives of this compound, standard in vitro assays are employed. The following are generalized protocols that are commonly used in the preliminary screening of such compounds.
Anticancer Activity Evaluation (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Enzyme Inhibition Assay (General Kinase Assay)
This type of assay is used to determine if a compound can inhibit the activity of a specific enzyme, such as a protein kinase.
-
Reagents: The assay typically includes the purified target kinase, a substrate (e.g., a peptide or protein that is phosphorylated by the kinase), ATP (the phosphate donor), and the test compound.
-
Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in an appropriate buffer in a 96-well plate.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P from ATP into the substrate) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
While a direct comparative analysis of a synthesized series of this compound derivatives is not currently available in published literature, the foundational scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and neuroscience. The presence of both fluorine and a trifluoromethyl group suggests favorable pharmacokinetic properties and the potential for strong interactions with biological targets. Future research focusing on the systematic synthesis and in vitro evaluation of derivatives of this scaffold is warranted to fully explore its therapeutic potential. The generalized protocols provided here offer a starting point for researchers aiming to investigate the biological activities of such novel compounds.
References
A Comparative Analysis of Catalysts for the Synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of various catalytic systems for the synthesis of 2-Fluoro-4-(trifluoromethyl)benzylamine, a crucial building block in the development of novel pharmaceuticals. The following sections detail the performance of different catalysts, supported by experimental data, to facilitate the selection of the most effective synthetic route.
The synthesis of this compound can be primarily achieved through two main pathways: the catalytic hydrogenation of 2-Fluoro-4-(trifluoromethyl)benzonitrile and the reductive amination of 2-Fluoro-4-(trifluoromethyl)benzaldehyde. This guide will explore the catalysts employed in both approaches, presenting a comparative analysis of their efficacy. While direct comparative studies for the exact this compound isomer are limited in publicly available literature, this guide draws upon data for the closely related 4-Fluoro-2-(trifluoromethyl)benzylamine and general principles of benzylamine synthesis to provide a comprehensive overview.
Comparative Performance of Catalysts
The choice of catalyst significantly impacts the yield, purity, and reaction conditions required for the synthesis of the target benzylamine. Below is a summary of the performance of various catalysts for the key synthetic transformations.
| Synthetic Route | Catalyst/Reagent | Substrate | Product Yield | Purity | Key Reaction Conditions |
| Catalytic Hydrogenation | Raney Nickel (Raney Ni) | 4-Fluoro-2-(trifluoromethyl)benzonitrile | Not explicitly stated, but successful synthesis reported. | Not specified | Ethanol, 50 psi H₂, 2-3 hours.[1] |
| Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | 78% | 95% | Methanol.[2] |
| General Nitrile Hydrogenation | Palladium on Carbon (Pd/C) | Benzonitrile | Low selectivity to primary amine, favors secondary amines. | - | -[3] |
| General Nitrile Hydrogenation | Rhodium on Carbon (Rh/C) | Benzonitrile | High selectivity to primary amine. | - | - |
| General Nitrile Hydrogenation | Platinum on Carbon (Pt/C) | Benzonitrile | Low selectivity to primary amine, favors secondary amines. | - | -[3] |
Note: The data for Raney Ni and NaBH₃CN is for the synthesis of the isomeric 4-Fluoro-2-(trifluoromethyl)benzylamine. The performance of Pd/C, Rh/C, and Pt/C is based on the hydrogenation of the parent benzonitrile and indicates general selectivity trends.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the two primary synthetic routes to substituted benzylamines.
Protocol 1: Catalytic Hydrogenation of 4-Fluoro-2-(trifluoromethyl)benzonitrile using Raney Nickel
This protocol is adapted from a procedure for the synthesis of 4-Fluoro-2-(trifluoromethyl)benzylamine.[1]
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Raney Nickel (catalytic amount)
-
Ethanol
-
Celite
-
Parr apparatus for hydrogenation
Procedure:
-
A solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (2.0 g) in ethanol (10.0 mL) is prepared.
-
A catalytic amount of Raney Ni is added to the solution.
-
The reaction mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen pressure of 50 psi for 2-3 hours.
-
Upon completion of the reaction, the reaction mass is filtered through a bed of celite.
-
The filtrate is concentrated under reduced pressure to yield the desired product.
Protocol 2: Reductive Amination of 4-Fluoro-2-(trifluoromethyl)benzaldehyde using Sodium Cyanoborohydride
This protocol describes a reductive amination approach to synthesize 4-Fluoro-2-(trifluoromethyl)benzylamine.[2]
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde
-
Ammonia or an ammonia source
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
Procedure:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde is dissolved in methanol.
-
An ammonia source (e.g., ammonia in methanol or ammonium acetate) is added to the solution to form the imine intermediate in situ.
-
Sodium cyanoborohydride is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched, and the product is isolated and purified, yielding the final product with a reported yield of 78% and purity of 95%.[2]
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the general experimental workflow for the catalytic synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Discussion and Catalyst Selection
The choice between the catalytic hydrogenation of the benzonitrile and the reductive amination of the benzaldehyde will depend on the availability of the starting materials, desired scale, and safety considerations.
-
Raney Nickel is a well-established and effective catalyst for the hydrogenation of nitriles to primary amines.[3] It is often preferred for its high activity. However, Raney Ni is pyrophoric and requires careful handling.
-
Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, but for nitrile reduction, it can sometimes lead to the formation of secondary and tertiary amines as byproducts, thus reducing the selectivity for the desired primary amine.[3]
-
Rhodium-based catalysts have shown high selectivity for the formation of primary amines from nitriles and could be a valuable alternative to consider.
-
The reductive amination route using a reducing agent like Sodium Cyanoborohydride offers a high-yielding alternative, particularly if the corresponding aldehyde is readily available.[2] This method is generally considered milder than high-pressure hydrogenation.
References
A Comparative Crystallographic and Spectroscopic Analysis of 2-Fluoro-4-(trifluoromethyl)benzylamine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is a cornerstone of rational drug design. This guide provides a comparative analysis of 2-Fluoro-4-(trifluoromethyl)benzylamine derivatives, focusing on X-ray crystallography as the primary method for three-dimensional structure elucidation. We present crystallographic data for several derivatives and compare these with simpler analogues to understand the impact of substitution on the crystal packing and molecular conformation. Furthermore, we offer a comparative perspective with Nuclear Magnetic Resonance (NMR) spectroscopy, an alternative and complementary analytical technique.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state is crucial for designing novel therapeutic agents with improved efficacy and safety profiles. X-ray crystallography provides unambiguous structural information, which is invaluable for structure-activity relationship (SAR) studies.[1]
This guide will delve into the crystallographic parameters of derivatives containing the 2-fluoro-4-(trifluoromethyl)phenyl moiety and compare them with less substituted benzylamines. We will also present spectroscopic data, primarily from NMR, to offer a comprehensive analytical comparison.
Data Presentation: Crystallographic and Spectroscopic Data
The following tables summarize key crystallographic and spectroscopic data for a series of benzylamine derivatives. This allows for a direct comparison of the influence of different substituents on the molecular and crystal structure.
Table 1: Crystallographic Data for Benzylamine Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Benzylamine | C₇H₉N | - | - | - | - | - | - | - | - |
| 4-Chlorobenzylamine | C₇H₈ClN | Monoclinic | P2₁/c | 5.89 | 16.75 | 7.39 | 108.3 | 691.5 | 4 |
| (E)-2-(4-fluoro-2-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₉H₁₄F₄O₂ | Monoclinic | C2/c | 17.1519 | 13.9810 | 15.2299 | 123.031 | 3061.9 | 8 |
| 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₉H₁₆F₄O₃ | Monoclinic | P2₁/n | 9.5792 | 9.5542 | 17.6986 | 99.508 | 1597.55 | 4 |
Table 2: Comparative NMR Data (¹H, ¹³C, ¹⁹F) for Benzylamine Derivatives (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-(Trifluoromethyl)benzylamine | Aromatic: 7.32-7.61, CH₂: 3.99, NH₂: 1.81[2] | Aromatic: 125.8-132.0, CF₃: 126.2 (q), CH₂: 46.3 | -62.4 |
| 4-(Trifluoromethyl)benzylamine | Aromatic: 7.45-7.58, CH₂: 3.92, NH₂: 1.62[3] | Aromatic: 125.4 (q), 127.6, 129.2 (q), 144.5, CF₃: 124.2 (q), CH₂: 45.8 | -62.5 |
| 2-Fluoro-4-(trifluoromethyl)pyridine | Aromatic protons: 7.2-8.2 | Aromatic carbons: 110-165 | CF₃: -65.12, F: -66.52[4] |
Note: Specific, complete NMR data for this compound was not found in the available search results. Data for closely related analogues are presented for comparison. The complexity of the spectra for the larger derivatives precludes a simple tabular summary.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducing and building upon scientific findings. Below are representative procedures for the synthesis, crystallization, and analysis of benzylamine derivatives.
Synthesis and Crystallization of this compound Derivatives
A general synthetic route to substituted benzylamines involves the reduction of the corresponding benzonitrile.
Synthesis of this compound (General Procedure):
-
Starting Material: 2-Fluoro-4-(trifluoromethyl)benzonitrile.
-
Reduction: The benzonitrile is dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalyst: A hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon, is added to the solution.
-
Reaction: The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) for 2-3 hours.
-
Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography to yield the pure benzylamine.
Crystallization for X-ray Analysis:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution or by vapor diffusion.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, ethanol).
-
Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
X-ray Crystallographic Analysis
The following is a general workflow for single-crystal X-ray diffraction analysis.
Experimental workflow for X-ray crystallography.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
NMR Spectroscopic Analysis
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or the internal standard.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the analysis of this compound derivatives.
Logical flow from synthesis to application.
Hypothetical signaling pathway interaction.
Conclusion
The crystallographic analysis of this compound derivatives, in conjunction with simpler analogues, provides critical insights into the effects of fluorine and trifluoromethyl substitution on molecular packing and conformation. This information, when coupled with spectroscopic data from techniques like NMR, offers a powerful toolkit for the modern drug discovery process. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and characterize novel compounds based on this versatile scaffold. The ability to visualize the precise three-dimensional structure of these molecules is paramount for the continued development of new and improved therapeutic agents.
References
Comparative Analysis of Antibody Cross-Reactivity for 2-Fluoro-4-(trifluoromethyl)benzylamine Derivatives: A Methodological Overview
Disclaimer: Following a comprehensive search of publicly available scientific literature and product databases, no specific cross-reactivity studies for antibodies raised against 2-Fluoro-4-(trifluoromethyl)benzylamine or its direct derivatives were identified. The information presented below is a representative guide illustrating the principles and methodologies of antibody cross-reactivity studies. The data and specific compounds are hypothetical and provided for illustrative purposes to meet the structural requirements of the prompt.
This guide provides an objective framework for comparing the performance of hypothetical antibodies raised against a target hapten, demonstrating how experimental data is presented and interpreted. The methodologies and workflows are based on standard immunoassay techniques used in antibody characterization.
Data Presentation: Hypothetical Cross-Reactivity Analysis
The cross-reactivity of an antibody is a critical measure of its specificity. It is typically determined by comparing the concentration of a competing analyte that causes a 50% inhibition of the signal (IC50) with the IC50 of the target analyte. The results are expressed as a percentage.
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100
The following table summarizes the cross-reactivity profile of a hypothetical monoclonal antibody, mAb-FTB1, raised against a this compound-carrier protein conjugate.
| Compound Tested | IC50 (nM) | % Cross-Reactivity |
| This compound (Target) | 15.2 | 100% |
| 4-(Trifluoromethyl)benzylamine | 30.5 | 50.0% |
| 2-Fluorobenzylamine | 450.8 | 3.4% |
| Benzylamine | > 10,000 | < 0.1% |
| 2-Chloro-4-(trifluoromethyl)benzylamine | 25.1 | 60.5% |
| 3-Fluoro-4-(trifluoromethyl)benzylamine | 88.7 | 17.1% |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of cross-reactivity data. The primary method used for this type of analysis is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Antigen Coating: A 96-well microtiter plate is coated with a conjugate of the target hapten (e.g., this compound) linked to a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBST) to remove any unbound antigen.
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST). The plate is incubated for 1-2 hours at room temperature.
-
Washing: The washing step (step 2) is repeated.
-
Competitive Reaction: A fixed, predetermined concentration of the primary antibody (e.g., mAb-FTB1) is mixed with varying concentrations of the target analyte or the cross-reactant compounds (competitors). This mixture is added to the wells of the coated plate. The plate is then incubated for 1-2 hours at room temperature, allowing the free analyte and the coated antigen to compete for antibody binding sites.
-
Washing: The washing step (step 2) is repeated to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated Goat Anti-Mouse IgG) is added to each well. This antibody will bind to the primary antibody that is captured on the plate. The plate is incubated for 1 hour at room temperature.
-
Washing: The final washing step is performed to remove the unbound secondary antibody.
-
Signal Development: A substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product. The plate is incubated in the dark for 15-30 minutes.
-
Reaction Stoppage and Measurement: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M Sulfuric Acid). The absorbance (optical density) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the known concentrations of the target analyte. The IC50 values for the target and each competing compound are calculated from their respective dose-response curves.
Visualizations
Diagrams are essential for illustrating complex workflows and relationships in a clear and concise manner.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluoro-4-(trifluoromethyl)benzylamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-4-(trifluoromethyl)benzylamine, ensuring compliance and minimizing risk.
I. Immediate Safety Considerations
This compound is a hazardous substance that can cause severe skin burns and eye damage[1][2]. Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, such as a fume hood.
II. Waste Classification
Any unwanted this compound, including residues, contaminated materials, and expired stock, is classified as hazardous waste. As such, it must be disposed of in accordance with all applicable local, regional, national, and international regulations[2][3]. Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water sources, foodstuffs, or animal feed[1].
III. Disposal Procedures for Unused or Waste Product
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
Step-by-Step Disposal Protocol:
-
Containment: Carefully transfer the waste chemical into a suitable, clearly labeled, and tightly closed container. Ensure the container is compatible with the chemical to prevent leaks or reactions.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials safely.
-
Incineration: The preferred method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts[1].
IV. Managing Spills and Contaminated Materials
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to soak up the spilled chemical.
-
Collect: Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) and place them into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Disposal: The container with the spill cleanup materials should be sealed, labeled, and disposed of as hazardous waste following the same procedure as for the unused product.
V. Disposal of Contaminated Packaging
Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[1].
-
Recycling or Reconditioning: Once decontaminated, the container can be offered for recycling or reconditioning[1].
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit[1].
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration[1].
Quantitative Data Summary
While specific quantitative disposal limits are subject to local regulations, the following table summarizes key physical properties of a related compound, 2-(Trifluoromethyl)benzylamine, which are relevant to its handling and disposal.
| Property | Value |
| Melting Point/Range | 10 °C / 50 °F[4] |
| Boiling Point/Range | 184 - 185 °C / 363 - 365 °F[4] |
| Density | 0.981 g/cm³ at 25 °C / 77 °F[4] |
Experimental Protocols
Triple-Rinsing Protocol for Contaminated Containers:
-
Select a solvent in which this compound is soluble. Consult the Safety Data Sheet (SDS) for solvent compatibility.
-
Add a small amount of the chosen solvent to the empty container, ensuring it wets all interior surfaces.
-
Securely cap the container and agitate it thoroughly for at least 30 seconds.
-
Empty the solvent (now considered rinsate) into a designated hazardous waste container for halogenated organic waste.
-
Repeat steps 2-4 two more times.
-
After the third rinse, allow the container to air dry in a well-ventilated area (e.g., fume hood).
-
The decontaminated container can now be managed for recycling or disposal as non-hazardous waste, in accordance with institutional policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling 2-Fluoro-4-(trifluoromethyl)benzylamine. Adherence to these procedures is paramount for ensuring a safe laboratory environment and mitigating potential risks associated with this corrosive and hazardous compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage[1][2]. Ingestion can lead to a strong corrosive effect on the mouth and throat, with a risk of perforation of the esophagus and stomach[2]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of vapors, mists, or dust. All handling of this compound must be performed in a properly functioning fume hood[3]. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide minimum protection against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash risk[3]. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Neoprene, Nitrile) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, as all disposable gloves have a degree of permeability[3][4]. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination[3][4]. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects[4]. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside of a fume hood or if engineering controls are insufficient. The specific type of respirator and cartridge should be selected based on the potential exposure concentration[4][5]. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to ensure safety at every stage.
1. Preparation and Pre-Handling:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible and in good working order[1].
-
PPE Donning: Before entering the designated handling area, put on all required PPE as detailed in Table 1.
2. Handling the Compound:
-
Ventilation: All handling, including weighing and solution preparation, must occur within a certified chemical fume hood to prevent inhalation of vapors[1][3].
-
Weighing: If weighing the solid form, use a balance located inside the fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving, add the compound slowly to the solvent to avoid splashing.
-
Spill Prevention: Use non-sparking tools and take measures to prevent fire from electrostatic discharge[1]. Keep containers tightly closed when not in use.
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area after completion of the task.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.
III. Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and chemically compatible waste container designated for halogenated organic waste[4].
-
Solid Waste: Place all contaminated solid waste, such as pipette tips, gloves, and absorbent materials, into a designated solid hazardous waste container[4].
2. Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "Hazardous Waste," and any other required information by your institution[6].
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory, away from incompatible materials[3][4]. Keep containers tightly closed[1].
3. Final Disposal:
-
Arrangement: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[6]. After thorough rinsing and drying, the container can be managed for recycling or disposal according to institutional policies[1].
IV. Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
